Forphenicinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-3,8,11-12H,4,10H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBXPUUAYKCCLQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221764 | |
| Record name | Forfenimex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71522-58-2 | |
| Record name | (αS)-α-Amino-3-hydroxy-4-(hydroxymethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71522-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Forfenimex [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071522582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forfenimex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORFENIMEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL461OY152 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Forphenicinol: A Technical Guide to its Function as a Biological Response Modifier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forphenicinol, a derivative of the microbial product forphenicine, is a small molecule immunomodulator that has demonstrated significant potential as a biological response modifier. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its immunomodulatory and anti-tumor effects. It details the quantitative effects on immune cell populations, outlines experimental protocols for assessing its activity, and visually represents its known mechanisms of action and experimental workflows through signaling pathway and process flow diagrams. This document is intended to serve as a resource for researchers and professionals in the fields of immunology, oncology, and drug development who are interested in the therapeutic potential of this compound.
Introduction
This compound, chemically known as L-(4-hydroxymethyl-3-hydroxyphenyl) glycine, is a synthetic derivative of forphenicine, an inhibitor of chicken intestine alkaline phosphatase. It has been investigated for its ability to modulate the host immune response, demonstrating a range of activities that include the restoration of immune cell balance, enhancement of macrophage function, and augmentation of anti-tumor immunity. This guide synthesizes the available data on this compound to provide a detailed technical resource.
Immunomodulatory Effects of this compound
This compound exerts a variety of effects on the immune system, primarily influencing the cellular components of both innate and adaptive immunity.
Effects on Lymphocyte Populations
Studies in both cancer patients and those with tuberculosis have shown that this compound can help normalize the proportions of peripheral T and B lymphocytes. A notable effect is the restoration of T and B cell counts in individuals with initially low T-cell and/or high B-cell percentages.
Table 1: Effect of a Single Dose of this compound on Peripheral T and B Lymphocyte Percentages in Cancer and Tuberculosis Patients [1]
| Patient Group | Initial T-Cell % (Mean) | T-Cell % After this compound (Mean) | Initial B-Cell % (Mean) | B-Cell % After this compound (Mean) |
| Cancer (n=12 for T-cell, n=7 for B-cell) | 68.0 | 75.6 (p < 0.05) | 34.6 | 26.9 |
| Tuberculosis (n=7 for T-cell, n=6 for B-cell) | 63.1 | 78.5 (p < 0.05) | 34.9 | 14.3 (p < 0.025) |
Data represents mean values. Statistical significance is noted where applicable.
Macrophage Activation and Phagocytosis
This compound has been shown to enhance the phagocytic activity of peritoneal macrophages both in vivo and in vitro[2]. In tumor-bearing mice, this compound administration activated macrophages to inhibit the growth of EL4 lymphoma cells[1].
Delayed-Type Hypersensitivity (DTH) Response
Oral administration of this compound augments delayed-type hypersensitivity to antigens such as sheep red blood cells and oxazolone in mice. It has also been shown to restore DTH responses in mice immunosuppressed with cyclophosphamide[2].
Anti-Tumor Effects of this compound
This compound has demonstrated anti-tumor activity in various murine tumor models, both as a standalone agent and in combination with chemotherapy.
Monotherapy in Murine Tumor Models
This compound has been shown to suppress the growth of several transplantable tumors in mice.
Table 2: In Vivo Anti-Tumor Activity of this compound Monotherapy
| Tumor Model | This compound Dosage | Treatment Schedule | Outcome | Reference |
| Ehrlich Carcinoma | 0.08 - 0.31 mg/kg/day | 10 days, starting 5 days after inoculation | Tumor Suppression | [3] |
| IMC Carcinoma | 0.5 - 5 mg/kg/day | 5 days, starting 8 days after inoculation | Tumor Suppression | [3] |
| EL4 Lymphoma | Not specified | Pre- and post-treatment | Inhibition of tumor growth | [1] |
Combination Therapy with Cyclophosphamide
This compound enhances the anti-tumor effects of the chemotherapeutic agent cyclophosphamide. In a murine model of squamous cell carcinoma (SCCVII), the combination of this compound and cyclophosphamide resulted in additive tumor growth inhibition.
Table 3: Combination of this compound and Cyclophosphamide in a Murine Squamous Cell Carcinoma Model
| Treatment Group | Dosage | Outcome | Reference |
| This compound (FPL) | 100 mg/kg for 8 days (i.p.) | Inhibition of tumor growth (P=0.054 vs. control) | [3] |
| Cyclophosphamide (CPA) | 25 mg/kg twice (i.p.) | Inhibition of tumor growth (P<0.001 vs. control) | [3] |
| FPL + CPA | As above | Additive inhibition of tumor growth compared to either agent alone | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on established methods and can be adapted for the specific investigation of this compound's biological activities.
In Vivo Murine Tumor Model
This protocol describes a general procedure for establishing a subcutaneous tumor model in mice to evaluate the anti-tumor efficacy of this compound.
Caption: Workflow for assessing macrophage phagocytosis in vitro.
-
Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage with cold PBS.
-
Cell Plating: The isolated cells are washed, counted, and plated in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere for 2 hours. Non-adherent cells are removed by washing.
-
This compound Treatment: Adherent macrophages are incubated with various concentrations of this compound for 24-48 hours. Control wells receive medium alone.
-
Target Preparation: Sheep red blood cells (SRBCs) are opsonized with an anti-SRBC antibody.
-
Phagocytosis: Opsonized SRBCs are added to the macrophage cultures at a ratio of 50:1 (SRBCs:macrophage) and incubated for 1-2 hours to allow phagocytosis.
-
Removal of Non-phagocytosed SRBCs: Non-internalized SRBCs are lysed by hypotonic shock.
-
Quantification: The cells are fixed, stained, and the number of phagocytosed SRBCs within at least 200 macrophages is counted under a microscope. The phagocytic index is calculated as the total number of ingested SRBCs per 100 macrophages.
Delayed-Type Hypersensitivity (DTH) Assay in Mice
This protocol describes a standard method for inducing and measuring a DTH response in mice to evaluate the immunomodulatory effect of this compound.
Workflow for Delayed-Type Hypersensitivity (DTH) Assay
Caption: Workflow for the delayed-type hypersensitivity (DTH) assay in mice.
-
Sensitization: Mice are sensitized by an intraperitoneal injection of 1 x 10^8 sheep red blood cells (SRBCs).
-
This compound Administration: this compound is administered orally to the treatment group daily for a specified period (e.g., 4 days) starting from the day of sensitization. The control group receives the vehicle.
-
Challenge: Four days after sensitization, the mice are challenged by injecting 1 x 10^8 SRBCs in a small volume (e.g., 20 µL) into the plantar region of one hind footpad. The contralateral footpad is injected with the same volume of saline as a control.
-
Measurement: Footpad thickness is measured using a caliper at 24 and 48 hours after the challenge.
-
Analysis: The magnitude of the DTH response is expressed as the difference in footpad thickness between the antigen-injected and the saline-injected footpads.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, available evidence suggests the involvement of T-lymphocytes and macrophages as key cellular mediators.
T-Lymphocyte-Mediated Effects
This compound's stimulatory effect on granulocyte-macrophage progenitor cells (CFU-C) is mediated by T-lymphocytes. Incubation of T-lymphocytes with this compound leads to the release of colony-stimulating factor (CSF).[4] This suggests that this compound may act on T-cells to induce the production of cytokines that, in turn, stimulate hematopoiesis and macrophage activity.
Proposed T-Cell Mediated Signaling
Caption: Proposed mechanism of this compound's T-cell mediated effects.
Further research is required to identify the specific receptors and intracellular signaling cascades within T-lymphocytes that are activated by this compound.
Conclusion and Future Directions
This compound is a promising biological response modifier with demonstrated immunomodulatory and anti-tumor properties. Its ability to normalize lymphocyte populations, activate macrophages, and enhance the efficacy of chemotherapy warrants further investigation.
Key areas for future research include:
-
Elucidation of Signaling Pathways: A more in-depth understanding of the molecular targets and signaling pathways modulated by this compound in different immune cell types is crucial for its rational clinical development.
-
Quantitative Analysis of In Vivo Effects: More detailed quantitative studies are needed to fully characterize the dose-response relationships and therapeutic indices for its various biological activities.
-
Clinical Evaluation: Further well-controlled clinical trials are necessary to establish the safety and efficacy of this compound in various disease settings, including different types of cancer and infectious diseases.
This technical guide provides a solid foundation for researchers and clinicians interested in exploring the full therapeutic potential of this compound. The provided data, protocols, and diagrams serve as a valuable resource for designing future studies and advancing our understanding of this intriguing immunomodulatory agent.
References
- 1. Effect of this compound, a low molecular weight immunomodifier, on the growth of and the immune responses to murine lymphoma EL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stimulatory effect of this compound on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Forphenicinol's Immunomodulatory Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forphenicinol, a synthetic derivative of forphenicine, is a low-molecular-weight immunomodulator that has demonstrated significant effects on the cellular immune response. This technical guide provides an in-depth analysis of the mechanism of action of this compound in immune cells, with a particular focus on its impact on macrophages and T-lymphocytes. The information presented herein is a synthesis of preclinical and early clinical research, designed to inform further investigation and potential therapeutic development.
Core Mechanism of Action
This compound primarily exerts its immunomodulatory effects by enhancing cell-mediated immunity. This is achieved through the activation of macrophages and the indirect stimulation of hematopoietic progenitor cells via T-lymphocytes. The compound does not appear to directly stimulate lymphocyte proliferation or augment antibody formation, indicating a targeted effect on specific arms of the immune system.
The key activities of this compound include the augmentation of delayed-type hypersensitivity (DTH) reactions, enhancement of macrophage phagocytosis, and stimulation of granulocyte-macrophage colony formation. These actions collectively contribute to its observed anti-tumor and immunomodulatory properties.
Quantitative Data on Immunomodulatory Effects
While detailed dose-response data from the primary literature is limited in publicly available abstracts, the following table summarizes the key quantitative findings from a Phase I clinical study of this compound.
| Parameter Assessed | Patient Group | This compound Dose | Observed Effect | Citation |
| Lymphocyte Count | Malignant Patients ("low-before" group) | Low-dose (10-100 mg/day) | Significant Increase (p < 0.05) | [1] |
| T-cell Count | Malignant Patients ("low-before" group) | Low-dose (10-100 mg/day) | Significant Increase (p < 0.05) | [1] |
| B-cell Count | Malignant Patients ("low-before" group) | Low-dose (10-100 mg/day) | Significant Increase (p < 0.05) | [1] |
| T gamma-cell Count | Benign Patients ("low-before" group) | High-dose (>400 mg/day) | Significant Increase | [1] |
| NK cell Activity | Benign Patients ("low-before" group) | High-dose (>400 mg/day) | Significant Increase | [1] |
Signaling Pathways and Molecular Interactions
The precise intracellular signaling pathways and direct molecular targets of this compound have not been fully elucidated in the available literature. However, based on its observed effects, a putative mechanism can be proposed. This compound appears to initiate a signaling cascade that results in the activation of macrophages and the stimulation of T-lymphocytes to release colony-stimulating factors.
Macrophage Activation
This compound has been shown to enhance the phagocytic activity of peritoneal macrophages both in vivo and in vitro[2]. This suggests a direct or indirect activation of signaling pathways within these cells that promote phagocytosis.
T-Lymphocyte Mediated Effects
The stimulatory effect of this compound on granulocyte-macrophage progenitor cells (CFU-C) is mediated by T-lymphocytes[3]. Incubation of T-lymphocytes with this compound leads to the release of colony-stimulating factors (CSFs)[3]. These CSFs then act on bone marrow progenitor cells to increase the production of granulocytes and macrophages.
Experimental Protocols
Detailed experimental protocols from the original studies are not fully available. The following are generalized methodologies for the key experiments cited, based on standard immunological practices.
Delayed-Type Hypersensitivity (DTH) Assay in Mice
The augmentation of DTH by this compound was a key finding[2]. A typical DTH protocol involves a sensitization phase and a challenge phase.
-
Animals: Inbred mouse strains (e.g., C57BL/6) are typically used.
-
Sensitization: Mice are sensitized by subcutaneous or intraperitoneal injection of an antigen (e.g., sheep red blood cells (SRBC) or oxazolone) emulsified in an adjuvant.
-
This compound Administration: this compound is administered orally at specified doses for a set number of days, often starting at the time of sensitization or a few days prior.
-
Challenge: After a period of 5-7 days, the sensitized mice are challenged by injecting the antigen into a hind footpad or ear.
-
Measurement: The DTH response is quantified by measuring the increase in footpad thickness or ear swelling at 24, 48, and 72 hours post-challenge.
Macrophage Phagocytosis Assay
The enhancement of phagocytosis by this compound was demonstrated in vitro and in vivo[2].
-
Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage.
-
Cell Culture: The isolated macrophages are adhered to culture plates.
-
This compound Treatment: The macrophage cultures are incubated with varying concentrations of this compound.
-
Phagocytosis Induction: Opsonized particles (e.g., SRBCs or fluorescent beads) are added to the macrophage cultures.
-
Quantification: After a suitable incubation period, non-phagocytosed particles are washed away. The extent of phagocytosis is quantified by microscopy (counting ingested particles per macrophage) or by flow cytometry (if using fluorescent particles).
Colony-Forming Unit-Cell (CFU-C) Assay
This compound's effect on hematopoietic progenitor cells is mediated by T-cells[3].
-
Cell Preparation: Non-adherent bone marrow cells are isolated from human donors. In some conditions, T-lymphocytes are depleted from this cell population.
-
Cell Culture: The bone marrow cells (with or without T-lymphocytes) are cultured in a semi-solid medium (e.g., methylcellulose) containing colony-stimulating factors.
-
This compound Addition: this compound is added to the cultures at various concentrations.
-
Incubation: The cultures are incubated for 7-14 days to allow for colony formation.
-
Colony Counting: The number of granulocyte-macrophage colonies (CFU-C) is counted under a microscope.
Conclusion and Future Directions
This compound is an immunomodulatory agent with a distinct mechanism of action centered on the activation of macrophages and the T-lymphocyte-mediated stimulation of myelopoiesis. Its ability to enhance cell-mediated immunity, particularly delayed-type hypersensitivity, underscores its potential in conditions where this arm of the immune system is compromised, such as in certain infections and cancers.
The lack of detailed information on the specific molecular targets and signaling pathways of this compound represents a significant knowledge gap. Future research should focus on:
-
Target Identification: Utilizing modern drug affinity and proteomics approaches to identify the direct binding partners of this compound in macrophages and T-lymphocytes.
-
Signaling Pathway Analysis: Employing techniques such as phosphoproteomics, transcriptomics, and specific kinase inhibitors to delineate the intracellular signaling cascades modulated by this compound.
-
Cytokine Profiling: Conducting comprehensive cytokine and chemokine profiling of immune cells treated with this compound to understand the full spectrum of its immunomodulatory effects.
A more granular understanding of this compound's mechanism of action will be crucial for its potential clinical translation and for the development of next-generation immunomodulators with improved efficacy and specificity.
References
- 1. [Phase I study of this compound, a new biological response modifier] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulatory effect of this compound on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Forphenicinol: An In-depth Technical Guide on a Forphenicine-Derived Immunomodulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Forphenicinol, a derivative of the microbial product forphenicine, is a small molecule immunomodifier with demonstrated anti-tumor and immunomodulatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical nature, synthesis, biological activities, and potential mechanisms of action. Detailed experimental protocols for key biological assays and hypothesized signaling pathways are presented to facilitate further research and development of this promising therapeutic agent.
Introduction to this compound and Forphenicine
Forphenicine was first isolated from the culture filtrate of Actinoplanes ianthinogenes (formerly classified as Streptomyces fulvoviridis) and identified as an inhibitor of chicken intestinal alkaline phosphatase. This compound, chemically known as L-(4-hydroxymethyl-3-hydroxyphenyl) glycine, is a synthesized derivative of forphenicine. It was developed to enhance the biological response modifying activities of its parent compound. This compound has been investigated for its role in augmenting immune responses and inhibiting tumor growth, showing promise as a potential therapeutic agent in oncology and immunology.
Chemical Structure
| Compound | Chemical Name | Molecular Formula | Molecular Weight |
| Forphenicine | (S)-2-(4-formyl-3-hydroxyphenyl)glycine | C₉H₉NO₄ | 195.17 g/mol |
| This compound | L-(4-hydroxymethyl-3-hydroxyphenyl) glycine | C₉H₁₁NO₄ | 197.19 g/mol |
Synthesis and Biosynthesis
Chemical Synthesis of this compound
Several methods for the total synthesis of (S)-forphenicinol have been reported, with varying overall yields. A notable asymmetric synthesis approach starts from commercially available 2-hydroxy-dimethylterephthalate and involves a key stereogenic-center-forming enantioselective organocatalytic Mannich reaction. This nine-step synthetic scheme has achieved a significantly higher total yield of 17% for (S)-forphenicinol hydrochloride (99% ee) compared to previously known methods which had yields of 4.6% and 0.8%.
Biosynthesis of Forphenicine
Forphenicine is a natural product synthesized by the actinomycete Actinoplanes ianthinogenes. While the complete biosynthetic gene cluster and enzymatic pathway have not been fully elucidated, the biosynthesis of related phenolic compounds in actinomycetes often involves pathways derived from primary metabolism, such as the shikimate pathway for aromatic amino acid biosynthesis. Further genomic and metabolic studies on Actinoplanes ianthinogenes are required to fully characterize the biosynthetic route to forphenicine.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily centered on immunomodulation and anti-tumor effects.
Immunomodulatory Effects
This compound has been shown to enhance cell-mediated immunity. Key immunomodulatory activities include:
-
Augmentation of Delayed-Type Hypersensitivity (DTH): Oral administration of this compound has been demonstrated to augment DTH responses to antigens like sheep red blood cells and oxazolone in mice. It can also restore DTH in immunosuppressed mice.
-
Enhancement of Macrophage Phagocytosis: this compound enhances the phagocytic activity of peritoneal macrophages both in vivo and in vitro.
-
Effects on Lymphocyte Populations: A Phase I clinical study in patients with malignant and benign diseases showed that low doses (10-100 mg/day) of this compound significantly increased lymphocyte, T-cell, and B-cell percentages and counts in patients with initially low values. In patients with benign diseases, higher doses (over 400 mg/day) led to a significant increase in T gamma-cell percentages and counts, as well as NK cell activity in those with low initial values.
Anti-Tumor Activity
This compound has demonstrated anti-tumor effects in various murine tumor models. Its efficacy is dependent on the dose, administration schedule, and the number of tumor cells inoculated. This compound has been shown to enhance the anti-tumor effects of chemotherapeutic agents such as 6-mercaptopurine, aclacinomycin, and cyclophosphamide.
| Tumor Model | This compound Dosage | Treatment Schedule | Outcome |
| Ehrlich carcinoma | 0.08 - 0.31 mg/kg/day | 10 days, starting 5 days after inoculation | Tumor suppression |
| IMC carcinoma | 0.5 - 5 mg/kg/day | 5 days, starting 8 days after inoculation | Tumor suppression |
Data compiled from studies on murine transplantable tumors.
Potential Mechanism of Action: Modulation of Signaling Pathways
While the direct molecular targets of this compound are not yet fully elucidated, its chemical structure as a phenolic compound suggests potential interactions with key signaling pathways involved in inflammation and cancer. The parent compound, forphenicine, is a known inhibitor of alkaline phosphatase, indicating that enzyme inhibition may be a relevant mechanism for this class of molecules. Based on studies of other immunomodulatory and anti-tumor polyphenols, the following signaling pathways are hypothesized to be modulated by this compound:
-
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, immune responses, and cell survival. Many phenolic compounds are known to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells. It is plausible that this compound exerts its effects in part through the modulation of this pathway.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Other polyphenols have been shown to modulate MAPK signaling, suggesting a potential mechanism for this compound's anti-proliferative effects.
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is critical for cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by phenolic compounds can lead to decreased cancer cell proliferation and survival.
Forphenicinol: An In-depth Technical Guide on its Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forphenicinol, a derivative of the microbial product forphenicine, is a low molecular weight immunomodulator that has demonstrated significant antitumor properties in various preclinical models. Its ability to enhance the host's immune response against malignant cells, both as a standalone agent and in combination with conventional therapies, has made it a subject of interest in oncology research. This technical guide provides a comprehensive overview of the antitumor effects of this compound, detailing its impact on tumor growth and survival, the experimental protocols used to elucidate these properties, and its proposed mechanism of action through immunomodulation.
Antitumor Efficacy of this compound
This compound has shown efficacy against a range of murine transplantable tumors. Its antitumor activity is dependent on the dosage, administration schedule, and the tumor cell burden.
In Vivo Antitumor Activity
| Tumor Model | Treatment Regimen | Key Findings | Reference |
| Ehrlich Carcinoma | 0.08 - 0.31 mg/kg/day for 10 days, starting 5 days after tumor inoculation | Suppression of tumor growth.[1] | [1] |
| IMC Carcinoma | 0.5 - 5 mg/kg/day for 5 days, starting 8 days after inoculation | Suppression of tumor growth.[1] | [1] |
| Meth A Fibrosarcoma | Not specified | Prolonged survival period, especially when combined with surgical removal of the primary tumor.[2] | [2] |
| Lewis Lung Carcinoma | Not specified | Prolonged survival period when combined with surgical removal of the primary tumor.[2] | [2] |
| Adenocarcinoma 755 | Not specified | Suppressed growth of subcutaneously implanted tumors.[2] | [2] |
| EL4 Lymphoma | Oral administration, pre- and post-treatment | Inhibition of tumor growth.[3] | [3] |
Combination Therapy
This compound has been shown to significantly enhance the efficacy of chemotherapy and radiotherapy.
| Combination Agent(s) | Tumor Model | Treatment Regimen | Key Findings | Reference |
| 6-Mercaptopurine, Aclacinomycin, Cyclophosphamide | L1210 Leukemia | Not specified | Markedly enhanced antitumor effect.[1] | [1] |
| Cyclophosphamide (CPA) | Squamous Cell Carcinoma (SCCVII) | FPL (5 mg/kg for 9 days), CPA (50 mg/kg for 5 days) | FPL alone: 22% smaller tumor volume than control. CPA alone: 97% reduction. | [4] |
| Cyclophosphamide (CPA) | Squamous Cell Carcinoma (SCCVII) | FPL (100 mg/kg for 8 days), CPA (25 mg/kg for 2 days) | FPL + CPA group tumors were 41% smaller than CPA alone group. | [4] |
| Ionizing Radiation (IR) | Squamous Cell Carcinoma (SCCVII) | FPL (100 mg/kg for 8 days), IR (40 Gy) | FPL + IR produced an 18% further reduction in mean tumor volume compared to IR alone. | [4] |
| CPA and IR | Squamous Cell Carcinoma (SCCVII) | FPL (100 mg/kg for 8 days), CPA (25 mg/kg for 2 days), IR (40 Gy) | Triple therapy produced a 97% decrease in mean tumor volume. | [4] |
| Surgery | Meth A Fibrosarcoma, Lewis Lung Carcinoma | Administration before and after tumor resection | Suppressed growth of recurrent tumors and prolonged survival.[2] | [2] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the antitumor properties of this compound.
In Vivo Tumor Models
-
Tumor Cell Lines: Ehrlich carcinoma, IMC carcinoma, L1210 leukemia, Meth A fibrosarcoma, Lewis lung carcinoma, adenocarcinoma 755, and EL4 lymphoma.
-
Animal Models: Murine models (specific strains not detailed in abstracts).
-
Tumor Inoculation: Subcutaneous injection of tumor cells.
-
Treatment Administration: this compound was administered orally or via intraperitoneal injection.
-
Assessment of Efficacy: Tumor growth was monitored by measuring tumor volume. Survival period of the animals was also a key endpoint.
Immunological Assays
-
Delayed-Type Hypersensitivity (DTH): Assessed using sheep red blood cells and oxazolone in mice to measure cell-mediated immunity.
-
Phagocytosis Assay: Peritoneal macrophages were used to evaluate the effect of this compound on phagocytic activity both in vivo and in vitro.
-
Lymphocyte Proliferation Assay: The effect of this compound on the proliferation of lymphocytes in the presence or absence of lectins was determined.
-
Colony-Forming Unit-Cell (CFU-C) Assay: The impact of this compound on the production of granulocyte-macrophage progenitor cells from human bone marrow was studied in vitro. T-lymphocyte depleted fractions were used to identify the role of T-cells.
Here is a generalized experimental workflow for evaluating the in vivo antitumor effects of this compound.
Mechanism of Action: Immunomodulation
The primary mechanism underlying the antitumor properties of this compound is its ability to modulate the host's immune system. While the specific intracellular signaling pathways directly targeted by this compound are not extensively detailed in the available literature, its effects on various immune cells suggest a broad immunomodulatory activity.
Effects on Immune Cells
-
Macrophages: this compound enhances the phagocytic activity of peritoneal macrophages.[3] Activated macrophages play a crucial role in the antitumor immune response by directly killing tumor cells and presenting tumor antigens to T-cells. In mice bearing the EL4 lymphoma, this compound activated macrophages to inhibit tumor growth both in vitro and in vivo.[3]
-
T-lymphocytes: this compound has been shown to augment delayed-type hypersensitivity, a T-cell-mediated immune response.[3] Furthermore, it stimulates T-lymphocytes to release colony-stimulating factor, which in turn promotes the generation of granulocyte-macrophage progenitor cells.
-
Splenocytes: The antitumor activity of this compound is also associated with the stimulation of tumor growth-inhibitory activity of splenocytes.
Based on these findings, a proposed mechanism of action for the antitumor effects of this compound is presented below. This compound appears to act as an immune adjuvant, enhancing both innate and adaptive immune responses against tumors.
Conclusion
This compound demonstrates notable antitumor properties primarily through the potentiation of the host's immune system. Its ability to suppress tumor growth, prolong survival, and synergize with conventional cancer therapies in preclinical models highlights its potential as a valuable immunomodulatory agent in oncology. While its effects on immune cell populations such as macrophages and T-lymphocytes are documented, further research is required to elucidate the precise intracellular signaling pathways that this compound modulates to exert its immunomodulatory and antitumor effects. A deeper understanding of its molecular targets will be crucial for its clinical development and for identifying patient populations most likely to benefit from this therapeutic approach.
References
- 1. Antitumor effect of this compound, a low molecular weight immunomodifier, on murine transplantable tumors and microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound, a low molecular weight immunomodifier, in combination with surgery on Meth A fibrosarcoma, Lewis lung carcinoma, and adenocarcinoma 755 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulatory effect of this compound on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Forphenicinol: A Technical Guide to its Immunomodulatory Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forphenicinol, a derivative of forphenicine, is a small molecule immunomodulator that has demonstrated a range of effects on the immune system. This technical guide provides an in-depth overview of the current understanding of this compound's role as an immunomodulator, with a focus on its core mechanisms of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental methodologies are provided for key assays, and cellular signaling pathways are visualized to facilitate a deeper understanding of its biological activity.
Introduction
This compound, S-2-(3-hydroxy-4-hydroxymethylphenyl)glycine, is a synthetic derivative of forphenicine, a natural product isolated from Streptomyces fulvoviridis var. acarbodicus. Forphenicine was initially identified as an inhibitor of alkaline phosphatase[1]. This compound was developed to enhance oral administrability and has since been investigated for its immunomodulatory and anti-tumor properties[2]. This document synthesizes the available scientific literature to present a comprehensive technical overview of this compound's immunomodulatory functions.
Immunomodulatory Effects of this compound
This compound exerts a multifaceted influence on the immune system, primarily augmenting cell-mediated immunity. Its key immunomodulatory activities include the enhancement of delayed-type hypersensitivity, activation of macrophages, and modulation of lymphocyte populations and hematopoietic progenitor cells.
Enhancement of Delayed-Type Hypersensitivity (DTH)
This compound has been shown to augment DTH responses in mice, a key indicator of enhanced cell-mediated immunity. Oral administration of this compound augmented DTH to sheep red blood cells (SRBCs) and oxazolone in mice[2]. Furthermore, it was capable of restoring DTH responses in mice immunosuppressed by cyclophosphamide[2].
Macrophage Activation
A significant aspect of this compound's immunomodulatory activity is its ability to enhance macrophage function. Studies have demonstrated that this compound enhances phagocytosis by peritoneal macrophages both in vivo and in vitro[2]. In tumor-bearing mice, this compound administration activated macrophages to inhibit the growth of EL4 lymphoma cells in vitro and in vivo[3].
Modulation of Lymphocyte Subsets
This compound has demonstrated a capacity to modulate the balance of peripheral T and B lymphocytes, particularly in patients with immunological imbalances. In clinical studies, a significant effect of this compound was observed in restoring the normal proportion of T and B cells in patients with low T-cell and/or high B-cell counts prior to treatment.
Effects on Hematopoietic Stem Cells
This compound has been observed to influence the production of hematopoietic progenitor cells. It has been shown to be effective in increasing the production of Colony-Forming Units in Culture (CFU-C) in the presence of colony-stimulating factor (CSF)[2]. This effect is mediated by T-lymphocytes, which, when incubated with this compound, release colony-stimulating factor[4].
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.
Table 1: Effect of this compound on Lymphocyte Subsets in Patients
| Patient Group | Treatment Group | Parameter | Initial Level (Mean %) | Post-treatment Level (Mean %) | p-value | Reference |
| Cancer (n=12) | Low T-cell | T-cells | 68.0 | 75.6 | < 0.05 | [4] |
| Tuberculosis (n=7) | Low T-cell | T-cells | 63.1 | 78.5 | < 0.05 | [4] |
| Cancer (n=7) | High B-cell | B-cells | 34.6 | 26.9 | Not specified | [4] |
| Tuberculosis (n=6) | High B-cell | B-cells | 34.9 | 14.3 | < 0.025 | [4] |
Table 2: Pharmacokinetics of this compound in Humans (14-day repeated oral administration)
| Daily Dose | Average Peak Serum Level (µg/mL) |
| 50 mg | 1.37 |
| 100 mg | 5.02 |
| 200 mg | 7.49 |
| 400 mg | 15.02 |
Peak levels were generally attained 2 hours after administration. No significant accumulation was observed with repeated dosing at 50 or 100 mg/day.
Postulated Mechanism of Action and Signaling Pathways
While the precise molecular targets of this compound are not fully elucidated, its origin as a derivative of the alkaline phosphatase inhibitor forphenicine suggests a mechanism involving the modulation of phosphorylation-dependent signaling pathways. Alkaline phosphatases are crucial in regulating the phosphorylation status of various proteins, and their inhibition can lead to widespread changes in cellular signaling.
A key finding is that the stimulatory effect of this compound on granulocyte-macrophage progenitor cells (CFU-C) is mediated by T-lymphocytes, which are induced to release colony-stimulating factors (CSFs) upon incubation with the compound[4]. This suggests a signaling cascade initiated in T-cells, leading to cytokine production that in turn stimulates hematopoiesis.
Furthermore, the activation of macrophages and the enhancement of DTH point towards the involvement of signaling pathways that govern innate and cell-mediated immunity, such as the NF-κB and MAPK pathways.
Below are diagrams illustrating the postulated signaling pathways and experimental workflows.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Delayed-Type Hypersensitivity (DTH) Assay in Mice
-
Objective: To assess the effect of this compound on cell-mediated immunity.
-
Animal Model: Female CDF1 mice (6-8 weeks old).
-
Sensitization: Mice are sensitized by a subcutaneous injection of 1 x 10⁸ sheep red blood cells (SRBCs).
-
This compound Administration: this compound is administered orally at doses ranging from 0.1 to 100 mg/kg/day for 4 consecutive days, starting on the day of sensitization.
-
Challenge: Four days after sensitization, mice are challenged by a subcutaneous injection of 1 x 10⁸ SRBCs into the footpad.
-
Measurement: Footpad swelling is measured 24 and 48 hours after the challenge using a caliper. The difference in thickness between the challenged and unchallenged footpads is calculated.
-
Control Groups: A control group receives the vehicle instead of this compound. A positive control group may be included.
-
Statistical Analysis: The significance of the difference in footpad swelling between the this compound-treated and control groups is determined using a Student's t-test.
Macrophage Phagocytosis Assay
-
Objective: To evaluate the effect of this compound on the phagocytic activity of macrophages.
-
Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage with cold phosphate-buffered saline (PBS).
-
Cell Culture: The harvested cells are washed, and erythrocytes are lysed. Macrophages are then plated in a 96-well plate and allowed to adhere for 2 hours. Non-adherent cells are removed by washing with PBS.
-
This compound Treatment: Adherent macrophages are incubated with various concentrations of this compound (e.g., 1-100 µg/mL) for 24 hours.
-
Phagocytosis Induction: Opsonized SRBCs (coated with anti-SRBC antibodies) are added to the macrophage cultures and incubated for 1 hour to allow phagocytosis.
-
Quantification: Non-phagocytosed SRBCs are lysed with a hypotonic solution. The amount of phagocytosed SRBCs is quantified by measuring the absorbance of the released hemoglobin at 540 nm.
-
Control Groups: A control group of macrophages is incubated without this compound.
-
Statistical Analysis: The phagocytic activity is expressed as a percentage of the control, and statistical significance is determined by a Student's t-test.
Colony-Forming Unit in Culture (CFU-C) Assay
-
Objective: To assess the effect of this compound on the proliferation of hematopoietic progenitor cells.
-
Cell Source: Bone marrow cells are flushed from the femurs and tibias of mice.
-
Cell Preparation: A single-cell suspension of bone marrow cells is prepared.
-
T-Lymphocyte Co-culture (Indirect Assay): T-lymphocytes are isolated from the spleen or peripheral blood and incubated with this compound for 24-48 hours. The conditioned medium containing secreted factors is collected.
-
CFU-C Culture: Bone marrow cells are cultured in a semi-solid methylcellulose medium supplemented with the conditioned medium from this compound-treated T-lymphocytes.
-
Colony Counting: After 7-14 days of incubation at 37°C in a humidified atmosphere with 5% CO₂, the number of granulocyte-macrophage colonies (CFU-GM) is counted under an inverted microscope.
-
Control Groups: A control group uses conditioned medium from T-lymphocytes not treated with this compound. A positive control with a known concentration of CSF can be included.
-
Statistical Analysis: The number of colonies in the this compound-treated group is compared to the control group using a Student's t-test.
Conclusion and Future Directions
This compound is a promising immunomodulatory agent with demonstrated effects on cell-mediated immunity, macrophage function, and hematopoiesis. Its ability to restore immune responses in immunosuppressed models and modulate lymphocyte populations in a clinical setting highlights its therapeutic potential. The likely mechanism of action, stemming from its origin as an alkaline phosphatase inhibitor, suggests a broad-acting modulation of cellular signaling.
Future research should focus on the precise identification of this compound's molecular targets and the detailed elucidation of the downstream signaling pathways it affects in various immune cell types. A deeper understanding of its mechanism will be crucial for its rational application in clinical settings, potentially in combination with other therapies for the treatment of cancer and infectious diseases. Further clinical trials are warranted to establish its efficacy and safety in a broader range of indications.
References
- 1. Forphenicine, and inhibitor of alkaline phosphatase produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dls.com [dls.com]
- 4. Stimulatory effect of this compound on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on Forphenicinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forphenicinol, a derivative of forphenicine, is a small molecule immunomodulator that has demonstrated a range of biological activities. Preliminary in vitro studies have begun to elucidate its effects at the cellular level, highlighting its potential as a modulator of the immune response. This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its impact on key immune cell functions. The information is presented to support further research and development of this compound.
Core In Vitro Activities
This compound's primary in vitro effects are centered on the enhancement of macrophage and hematopoietic progenitor cell activity.
Macrophage Activation
In vitro studies have shown that this compound enhances the phagocytic activity of peritoneal macrophages[1][2]. This suggests a direct or indirect activation of these key innate immune cells, leading to an increased capacity to engulf and clear foreign particles and cellular debris.
Hematopoietic Stem Cell Stimulation
This compound has been observed to increase the formation of Colony-Forming Units - Culture (CFU-C) from human non-adherent bone marrow cells[1][3]. This indicates a stimulatory effect on hematopoietic progenitor cells, which are responsible for the generation of various blood cell lineages.
Quantitative Data Summary
| In Vitro Effect | Cell Type | Observed Outcome | Significance | Reference |
| Enhanced Phagocytosis | Murine Peritoneal Macrophages | Increased phagocytic activity | - | [1][2] |
| Increased Colony Formation | Human Bone Marrow Progenitor Cells (CFU-C) | Significant increase in CFU-C colonies | p < 0.05 | [3] |
Table 1: Summary of Observed In Vitro Effects of this compound
| Human Oral Dose | Average Peak Serum Concentration (µg/mL) | Reference |
| 50 mg/day | 1.37 | [4] |
| 100 mg/day | 5.02 | [4] |
| 200 mg/day | 7.49 | [4] |
| 400 mg/day | 15.02 | [4] |
Table 2: Human Pharmacokinetic Data for this compound (for reference)
Signaling Pathways
The precise signaling pathways underlying this compound's in vitro effects are not fully elucidated. However, some insights into the mechanism of action have been reported.
T-Lymphocyte-Mediated Hematopoiesis
The stimulatory effect of this compound on CFU-C is understood to be mediated by T-lymphocytes. In vitro experiments have shown that this compound induces T-lymphocytes to release colony-stimulating factors (CSFs), which in turn promote the proliferation and differentiation of hematopoietic progenitor cells[3].
References
- 1. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STUDIES ON EFFECTS OF this compound ON IMMUNE RESPONSES [jstage.jst.go.jp]
- 3. Stimulatory effect of this compound on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Fundamental and clinical studies on this compound, a small-molecular immunomodulator] - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Forphenicinol's Biological Activity: A Technical Guide
An In-depth Examination of the Immunomodulatory and Antitumor Properties of a Novel Microbial Product
For individuals engaged in the fields of immunology, oncology, and drug discovery, this technical guide provides a comprehensive analysis of the foundational research into the biological activities of Forphenicinol. Discovered as a derivative of forphenicine from actinomycetes, early studies in the 1980s revealed its potential as a potent immunomodulator with significant antitumor effects. This document synthesizes the key quantitative data, details the experimental methodologies employed in its initial characterization, and visually represents the proposed mechanisms of action.
Quantitative Analysis of Biological Activity
Initial investigations into this compound's biological effects yielded significant quantitative data across various in vivo and in vitro models. The following tables summarize these key findings, offering a comparative overview of its efficacy.
Table 1: In Vivo Antitumor Activity of this compound in Murine Models
| Tumor Model | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| Ehrlich Carcinoma (solid) | Oral | 0.08 - 0.31 mg/kg/day | Daily for 10 days, starting 5 days after inoculation | Marked inhibition of tumor growth | |
| IMC Carcinoma (solid) | Oral | 0.5 - 5 mg/kg/day | Daily for 5 days, starting 8 days after inoculation | Suppression of tumor growth | [1] |
| EL4 Lymphoma | Oral | Not specified | Pre- and post-treatment | Inhibition of tumor growth | [2] |
Table 2: Immunomodulatory Effects of this compound
| Assay | Model System | Treatment | Key Finding | Reference |
| Delayed-Type Hypersensitivity (DTH) | Mice (sensitized with sheep red blood cells or oxazolone) | Oral administration | Augmented DTH response | [3] |
| Macrophage Phagocytosis | Murine peritoneal macrophages (in vivo and in vitro) | Oral administration and in vitro incubation | Enhanced phagocytic activity | [3] |
| Colony-Forming Units in Culture (CFU-C) | Human bone marrow cells (in vitro) | In vitro incubation | Increased number of CFU-C colonies | [3] |
Table 3: Toxicological Data for this compound
| Animal Model | Administration Route | LD50 | Reference |
| Mice | Intraperitoneal (i.p.) | >500 mg/kg | [4] |
Key Experimental Protocols
The following sections provide detailed methodologies for the pivotal experiments that characterized the biological activities of this compound.
Delayed-Type Hypersensitivity (DTH) Assay
This assay was crucial in demonstrating this compound's ability to enhance cell-mediated immunity.[4][3]
-
Animal Model: Male ddY mice.
-
Sensitization:
-
Mice were immunized by a subcutaneous injection of 1 x 10⁸ sheep red blood cells (SRBC).
-
Alternatively, for contact hypersensitivity, mice were sensitized by applying 0.1 ml of 5% oxazolone in ethanol to the shaved abdomen.
-
-
This compound Administration: this compound was administered orally at various doses at the time of sensitization.
-
Challenge:
-
For SRBC-sensitized mice, 4 days after sensitization, 1 x 10⁸ SRBC in 25 µl of saline were injected into the footpad of one hind paw. The other hind paw was injected with saline as a control.
-
For oxazolone-sensitized mice, 7 days after sensitization, 25 µl of 1% oxazolone in olive oil was applied to one ear. The other ear received olive oil alone.
-
-
Measurement: The increase in footpad thickness or ear thickness was measured 24 hours after the challenge using a dial gauge caliper. The difference in thickness between the antigen-challenged and control sites was taken as the measure of the DTH reaction.
Macrophage Phagocytosis Assay
This assay quantified the effect of this compound on the phagocytic capacity of macrophages.[4][3]
-
Macrophage Collection: Peritoneal macrophages were collected from mice by washing the peritoneal cavity with Hanks' balanced salt solution (HBSS).
-
In Vitro Assay:
-
Peritoneal macrophages were allowed to adhere to glass coverslips in a petri dish for 30 minutes at 37°C.
-
Non-adherent cells were removed by washing with HBSS.
-
The adherent macrophages were incubated with various concentrations of this compound for 24 hours.
-
A suspension of opsonized yeast cells was added to the macrophage cultures and incubated for 60 minutes to allow phagocytosis.
-
The coverslips were then washed, fixed, and stained with Giemsa solution.
-
-
Quantification: The number of yeast cells phagocytosed by at least 100 macrophages was counted under a microscope. The phagocytic index was calculated as the average number of yeast cells per macrophage.
-
In Vivo Assay: Mice were administered this compound orally. At a specified time point, peritoneal macrophages were harvested, and their phagocytic activity against opsonized yeast was measured as described above.
Colony-Forming Unit in Culture (CFU-C) Assay
This assay was used to assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.[3]
-
Cell Source: Bone marrow cells were flushed from the femurs of mice.
-
Cell Culture:
-
Bone marrow cells were suspended in McCoy's 5A medium supplemented with fetal calf serum.
-
The cell suspension was mixed with a semi-solid methylcellulose medium containing a source of colony-stimulating factor (CSF).
-
This compound was added to the culture medium at various concentrations.
-
-
Incubation: The cultures were incubated at 37°C in a humidified atmosphere with 5% CO₂ for 7-10 days.
-
Colony Counting: The number of granulocyte-macrophage colonies (CFU-C), defined as aggregates of 50 or more cells, was counted using an inverted microscope.
Signaling Pathways and Mechanisms of Action
Early research suggested that this compound exerts its immunomodulatory effects through interactions with immune cells, particularly T-lymphocytes and macrophages. While the precise molecular targets were not fully elucidated in the initial studies, a proposed mechanism involves the enhancement of cellular immune responses.
One of the key findings was that the stimulatory effect of this compound on CFU-C formation from bone marrow cells was dependent on T-lymphocytes. This led to the hypothesis that this compound activates T-lymphocytes to produce and release colony-stimulating factors (CSFs), which in turn promote the proliferation and differentiation of hematopoietic progenitor cells.
The enhancement of macrophage phagocytosis by this compound, both in vivo and in vitro, suggests a direct or indirect activation of these key innate immune cells. The antitumor effects observed are likely a consequence of this broad immunomodulatory activity, leading to an enhanced host immune response against malignant cells.
References
- 1. Antitumor effect of this compound, a low molecular weight immunomodifier, on murine transplantable tumors and microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a low molecular weight immunomodifier, on the growth of and the immune responses to murine lymphoma EL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nottingham.ac.uk [nottingham.ac.uk]
Forphenicinol and Alkaline Phosphatase: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forphenicinol, a derivative of the microbial product forphenicine, has been investigated primarily for its immunomodulatory properties.[1][2] Its parent compound, forphenicine, is a known potent inhibitor of alkaline phosphatase (ALP), a ubiquitous enzyme involved in various physiological processes, including bone metabolism and signal transduction.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with alkaline phosphatase, drawing on the available data for its parent compound to infer potential mechanisms and experimental approaches. While direct quantitative data on this compound's inhibitory action against alkaline phosphatase is not extensively available in public literature, this guide synthesizes related information to support further research and drug development efforts.
Forphenicine: A Potent Alkaline Phosphatase Inhibitor
This compound is an orally administrable derivative of forphenicine, a metabolite isolated from Streptomyces fulvoviridis.[3] Forphenicine has demonstrated significant inhibitory activity against chicken intestine alkaline phosphatase. The nature of this inhibition is uncompetitive, indicating that it binds to the enzyme-substrate complex.
Quantitative Inhibition Data for Forphenicine
The following table summarizes the key inhibitory parameters of forphenicine against chicken intestine alkaline phosphatase.[3]
| Parameter | Value | Enzyme Source | Substrate | Notes |
| IC50 | 0.036 µg/mL | Chicken Intestine | p-Nitrophenyl phosphate | Represents the concentration of forphenicine required to inhibit 50% of the enzyme's activity. |
| Ki | 1.64 x 10-7 M | Chicken Intestine | p-Nitrophenyl phosphate | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme-substrate complex. |
Note: Forphenicine has been observed to have a slight inhibitory effect on alkaline phosphatase from other sources, including calf intestine, liver, and Escherichia coli.[3]
Postulated Interaction of this compound with Alkaline Phosphatase
Given that this compound is a derivative of forphenicine, it is plausible that it retains some of the alkaline phosphatase inhibitory activity of its parent compound. The structural modifications that render this compound orally bioavailable may also influence its binding affinity and inhibitory potency towards alkaline phosphatase.
Logical Relationship Diagram
The following diagram illustrates the relationship between forphenicine, this compound, and their known biological activities.
Caption: Relationship between forphenicine, this compound, and their biological targets.
Experimental Protocols for Investigating this compound's Effect on Alkaline Phosphatase
To ascertain the direct effects of this compound on alkaline phosphatase activity, standardized enzymatic assays are required. The following outlines a generalizable protocol based on common methods for assessing alkaline phosphatase inhibition.
Alkaline Phosphatase Inhibition Assay
This protocol describes a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate. The hydrolysis of pNPP by alkaline phosphatase produces p-nitrophenol, a yellow product that can be quantified spectrophotometrically.
Materials:
-
Alkaline Phosphatase (e.g., from chicken intestine or other sources)
-
This compound (dissolved in an appropriate solvent)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of alkaline phosphatase in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add a specific volume of the assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Add the alkaline phosphatase solution to all wells except for the blank controls.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
-
Incubation: Incubate the plate at the controlled temperature for a specific duration (e.g., 30 minutes).
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Measurement: Measure the absorbance of each well at a wavelength of 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the alkaline phosphatase inhibition assay.
Caption: Workflow for determining the inhibitory effect of this compound on alkaline phosphatase.
Potential Signaling Pathways and Future Directions
The immunomodulatory effects of this compound are its most studied characteristic.[1][2] While a direct signaling pathway linking this compound to alkaline phosphatase inhibition has not been elucidated, it is conceivable that its immunomodulatory actions could be, in part, mediated by its influence on ectoenzymes like alkaline phosphatase, which are present on the surface of immune cells.
Further research is warranted to:
-
Determine the specific IC50 and Ki values of this compound against various isoforms of alkaline phosphatase.
-
Elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Investigate the potential downstream effects of this compound-mediated alkaline phosphatase inhibition on immune cell signaling and function.
Hypothetical Signaling Pathway
The following diagram proposes a hypothetical pathway where this compound's immunomodulatory effects could be influenced by its inhibition of alkaline phosphatase on immune cells.
Caption: Hypothetical pathway of this compound's immunomodulatory action via ALP inhibition.
Conclusion
While this compound is primarily recognized as an immunomodulator, its origin as a derivative of the potent alkaline phosphatase inhibitor, forphenicine, suggests a potential for direct interaction with this enzyme. The lack of specific quantitative data for this compound in the current literature highlights a significant area for future investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a foundation for researchers to explore the inhibitory effects of this compound on alkaline phosphatase and to elucidate its potential role in relevant signaling pathways. Such studies will be crucial for a more complete understanding of this compound's mechanism of action and for the development of novel therapeutics targeting alkaline phosphatase.
References
- 1. [Phase I study of this compound, a new biological response modifier] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor for alkaline phosphatase | Forphenicine | フナコシ [funakoshi.co.jp]
- 4. Forphenicine, and inhibitor of alkaline phosphatase produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Forphenicinol In Vivo Studies in Murine Models: A Detailed Application Note and Protocol
Forphenicinol, a derivative of forphenicine, is a small molecule immunomodulator that has demonstrated significant anti-tumor effects in various murine cancer models. This document provides a comprehensive overview of the in vivo study protocols for this compound, including detailed methodologies, quantitative data from key experiments, and insights into its mechanism of action. This information is intended for researchers, scientists, and drug development professionals working in oncology and immunology.
Core Concepts and Mechanism of Action
This compound primarily functions as an immunomodulator, enhancing the host's immune response against tumor cells.[1][2][3][4] Its anti-tumor activity is not typically a result of direct cytotoxicity to cancer cells but rather through the activation and enhancement of various immune effector cells.[4]
Key aspects of this compound's mechanism of action include:
-
Macrophage Activation: this compound has been shown to activate macrophages, particularly in tumor-bearing mice, inducing them to inhibit the growth of cancer cells both in vitro and in vivo.[4]
-
Splenocyte Stimulation: It stimulates the tumor growth-inhibitory activity of splenocytes.[4]
-
Augmentation of Delayed-Type Hypersensitivity (DTH): Oral administration of this compound enhances DTH to specific antigens, indicating a boost in cell-mediated immunity.[5]
-
Enhanced Phagocytosis: The compound has been observed to increase phagocytic activity by peritoneal macrophages.[5]
-
Synergistic Effects with Chemotherapy: this compound exhibits strong synergistic anti-tumor effects when used in combination with conventional chemotherapeutic agents like cyclophosphamide, 6-mercaptopurine, and aclacinomycin.[1][3] This combination can lead to a higher cure rate and the development of specific anti-tumor immunity.[3]
Experimental Protocols for In Vivo Murine Studies
The following protocols are compiled from various studies investigating the anti-tumor effects of this compound in murine models.
2.1. Animal Models
A variety of murine tumor models have been utilized to evaluate the efficacy of this compound. The choice of model depends on the specific research question and the type of cancer being studied.
-
Syngeneic Tumor Models: These are the most common models, where mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background. This allows for the study of the interaction between the drug, the tumor, and the host immune system.
-
Ehrlich Carcinoma: Inoculated into mice to assess the suppressive effects of this compound.[1]
-
IMC Carcinoma: Another transplantable tumor model used to evaluate this compound's efficacy.[1]
-
Meth A Fibrosarcoma, Lewis Lung Carcinoma, and Adenocarcinoma 755: Utilized to study the effect of this compound in combination with surgical removal of the primary tumor.[2]
-
Mammary Carcinoma, L1210 Leukemia, B16 Melanoma, and Glioblastoma: These models have been used to demonstrate the synergistic effects of this compound with cyclophosphamide.[3]
-
EL4 Lymphoma: A model to investigate the impact of this compound on immune responses to lymphoma.[4]
-
2.2. Drug Preparation and Administration
-
Formulation: this compound is typically administered orally (p.o.). The specific vehicle for dissolution or suspension is often not detailed in the abstracts but would likely be a standard, non-toxic vehicle such as sterile water, saline, or a solution containing a small amount of a solubilizing agent like carboxymethyl cellulose (CMC).
-
Dosage and Schedule: The dosage and administration schedule are critical variables that can significantly impact the anti-tumor effect. These are often dependent on the tumor model and the experimental design.[1]
-
Ehrlich Carcinoma: 0.08 to 0.31 mg/kg/day for 10 days, starting 5 days after tumor inoculation.[1]
-
IMC Carcinoma: 0.5 to 5 mg/kg/day for 5 days, starting 8 days after tumor inoculation.[1]
-
Combination Therapy (with Cyclophosphamide): A single intraperitoneal (i.p.) injection of cyclophosphamide on day 1, followed by eight consecutive daily oral doses of this compound starting 6 days after tumor inoculation.[3]
-
2.3. Experimental Workflow
The following diagram illustrates a general experimental workflow for an in vivo study of this compound in a murine tumor model.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies of this compound.
Table 1: Anti-tumor Efficacy of this compound Monotherapy
| Tumor Model | Dosage (mg/kg/day) | Administration Schedule | Outcome | Reference |
| Ehrlich Carcinoma | 0.08 - 0.31 | 10 days, starting 5 days post-inoculation | Tumor suppression | [1] |
| IMC Carcinoma | 0.5 - 5 | 5 days, starting 8 days post-inoculation | Tumor suppression | [1] |
| Adenocarcinoma 755 | Not Specified | Not Specified | Suppressed growth of subcutaneously implanted tumors | [2] |
| B16 Melanoma | Not Specified | Not Specified | Significantly inhibited tumor growth | [3] |
| Mammary Carcinoma | Not Specified | Pre- or post-treatment | Significantly inhibited tumor growth | [3] |
| EL4 Lymphoma | Not Specified | Pre- or post-treatment | Inhibited tumor growth | [4] |
Table 2: Efficacy of this compound in Combination Therapies
| Tumor Model | Combination Agent | This compound Schedule | Outcome | Reference |
| L1210 Leukemia | 6-Mercaptopurine, Aclacinomycin, Cyclophosphamide | Not Specified | Markedly enhanced anti-tumor effect | [1] |
| Meth A Fibrosarcoma | Surgical Resection | Before and after resection | Suppressed recurrent tumor growth, prolonged survival | [2] |
| Lewis Lung Carcinoma | Surgical Resection | Before and after resection | Suppressed recurrent tumor growth, prolonged survival | [2] |
| Mammary Carcinoma | Cyclophosphamide | 8 daily oral doses starting 6 days post-inoculation | Strong cooperation in curing tumors, induced specific immunity | [3] |
| L1210 Leukemia | Cyclophosphamide | 8 daily oral doses starting 6 days post-inoculation | Inhibited tumor growth, markedly prolonged survival | [3] |
| Lewis Lung Carcinoma | Cyclophosphamide | 8 daily oral doses starting 6 days post-inoculation | Therapeutic synergism | [3] |
| Glioblastoma | Cyclophosphamide | 8 daily oral doses starting 6 days post-inoculation | Therapeutic synergism | [3] |
Signaling Pathways and Immunomodulatory Effects
The primary mechanism of this compound's anti-tumor activity is the modulation of the host immune system. The following diagram illustrates the proposed signaling pathway leading to an anti-tumor response.
Conclusion
This compound is a promising immunomodulatory agent with demonstrated anti-tumor efficacy in a variety of murine models, both as a monotherapy and in combination with other cancer treatments. The protocols and data presented here provide a valuable resource for researchers planning to conduct in vivo studies with this compound. Future research should focus on further elucidating the precise molecular targets and signaling pathways involved in its mechanism of action to optimize its therapeutic potential.
References
- 1. Antitumor effect of this compound, a low molecular weight immunomodifier, on murine transplantable tumors and microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound, a low molecular weight immunomodifier, in combination with surgery on Meth A fibrosarcoma, Lewis lung carcinoma, and adenocarcinoma 755 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a small molecular immunomodifier, in combination with cyclophosphamide on growth of and immunity to syngeneic murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a low molecular weight immunomodifier, on the growth of and the immune responses to murine lymphoma EL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Forphenicinol in Combination with Cyclophosphamide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the investigational use of forphenicinol in combination with cyclophosphamide therapy. This compound, a low molecular weight immunomodifier, has demonstrated the potential to enhance the anti-tumor efficacy of the alkylating agent cyclophosphamide. This combination therapy aims to leverage the cytotoxic effects of cyclophosphamide with the immune-stimulating properties of this compound to achieve a synergistic anti-cancer response. These protocols are intended for preclinical research settings.
Mechanism of Action
The combination of this compound and cyclophosphamide leverages a dual approach to cancer therapy: direct cytotoxicity and immunomodulation.
Cyclophosphamide , a well-established chemotherapeutic agent, is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes.[1] Its active metabolites, primarily phosphoramide mustard, are potent alkylating agents that form cross-links within and between DNA strands, particularly at the N7 position of guanine.[1][2] This DNA damage is irreversible and triggers apoptosis in rapidly dividing cells, including cancer cells.[1]
Beyond its direct cytotoxic effects, cyclophosphamide possesses complex immunomodulatory properties. At lower doses, it can selectively deplete regulatory T cells (Tregs), a subset of T cells that suppress anti-tumor immune responses.[3][4] This depletion can enhance the activity of effector T cells and promote a more robust anti-tumor immune response.
This compound acts as an immunomodulator, augmenting the host's immune response. Studies have shown that this compound can enhance delayed-type hypersensitivity (DTH), a T-cell-mediated immune reaction, and stimulate the phagocytic activity of macrophages.[5][6] It has also been shown to restore DTH in mice immunosuppressed by cyclophosphamide.[5] The synergistic effect of this combination therapy is thought to arise from cyclophosphamide's ability to debulk the tumor and create a more favorable tumor microenvironment for an immune attack, which is then amplified by the immunomodulatory effects of this compound.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the combination of this compound and cyclophosphamide.
Table 1: Synergistic Anti-Tumor Efficacy of this compound and Cyclophosphamide in a Murine Squamous Cell Carcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 14) | Percent Tumor Growth Inhibition (%) |
| Untreated Control | 4490 ± 454 | - |
| This compound (FPL) alone (5 mg/kg for 9 days) | 3500 ± 123 | 22% |
| Cyclophosphamide (CPA) alone (50 mg/kg for 5 days) | 124 ± 44 | 97% |
Data extracted from a study on syngeneic squamous cell carcinoma tumors in C3H female mice.[7]
Table 2: Effect of this compound and Cyclophosphamide Combination on Mammary Carcinoma Growth in C3H/HeN Mice
| Treatment Group | Outcome |
| Control | Progressive tumor growth |
| This compound (FPL) alone | Significant inhibition of tumor growth |
| Cyclophosphamide (CY) alone | Tumor growth inhibition |
| FPL + CY Combination | Strong cooperation in curing tumors and induction of specific immunity |
Qualitative summary based on a study on syngeneic mammary carcinoma in C3H/HeN mice.[8]
Experimental Protocols
Protocol 1: In Vivo Murine Tumor Model for Combination Therapy
This protocol outlines a general procedure for evaluating the efficacy of this compound and cyclophosphamide combination therapy in a murine tumor model.
1. Cell Culture and Tumor Inoculation:
- Culture a suitable murine tumor cell line (e.g., SCCVII squamous cell carcinoma, L1210 leukemia, or B16 melanoma) in appropriate media and conditions.[7][8]
- Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/mL.
- Inject 100 µL of the cell suspension (500,000 cells) subcutaneously into the right hind limb of syngeneic mice (e.g., C3H/HeN or C57BL/6).[7][8]
2. Treatment Administration:
- Cyclophosphamide (CPA): Administer intraperitoneally (i.p.) at a dose of 25-50 mg/kg. A typical schedule involves administration on specific days post-tumor inoculation (e.g., Day 1 or twice during the experiment).[7][9]
- This compound (FPL): Administer orally (p.o.) or i.p. at a dose of 5-100 mg/kg. A common regimen is daily administration for a set period (e.g., 8-9 consecutive days), often starting several days after tumor inoculation or cyclophosphamide treatment.[7][8]
- Combination Therapy: Administer cyclophosphamide as a single or limited dose schedule, followed by a course of this compound treatment. A reported effective schedule is a single i.p. injection of cyclophosphamide on Day 1, followed by eight consecutive daily oral doses of this compound starting 6 days after tumor inoculation.[8]
3. Tumor Growth Monitoring:
- Measure tumor dimensions (length and width) every 2-3 days using calipers.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Monitor animal weight and overall health throughout the experiment.
4. Data Analysis:
- Plot mean tumor volume ± SEM for each treatment group over time.
- Calculate the percent tumor growth inhibition for each treatment group compared to the control group at the end of the study.
- Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of differences between treatment groups.
Protocol 2: Delayed-Type Hypersensitivity (DTH) Assay
This protocol is used to assess the cell-mediated immune response enhanced by this compound.
1. Sensitization:
- Immunize mice by subcutaneous injection at the base of the tail with an antigen such as sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH) emulsified in an adjuvant (e.g., Freund's Complete Adjuvant).[6][10]
2. Treatment:
- Administer this compound orally at the desired dose for a specified number of days following sensitization.
3. Challenge:
- 5-12 days after sensitization, challenge the mice by injecting the same antigen (without adjuvant) into one hind footpad.[10] Inject the contralateral footpad with saline as a control.
4. Measurement:
- 24 hours after the challenge, measure the thickness of both footpads using a caliper.
- The DTH response is expressed as the difference in thickness between the antigen-injected and saline-injected footpads.
Protocol 3: Macrophage Phagocytosis Assay
This assay evaluates the effect of this compound on macrophage function.
1. Macrophage Isolation and Culture:
- Isolate peritoneal macrophages from mice by peritoneal lavage with cold PBS.
- Plate the cells in a 96-well plate and allow them to adhere for 2-4 hours.
- Wash away non-adherent cells.
2. Treatment:
- Treat the adherent macrophages with varying concentrations of this compound for 24-48 hours.
3. Phagocytosis Assay:
- Add fluorescently labeled particles (e.g., zymosan bioparticles or fluorescent beads) to the macrophage cultures.
- Incubate for 1-2 hours to allow for phagocytosis.
- Wash the wells to remove non-phagocytosed particles.
- Quantify phagocytosis by measuring the fluorescence intensity using a plate reader or by visualizing under a fluorescence microscope.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From intracellular drivers to immune modulators: emerging paradigms in oncogenic pathway-directed immunotherapy optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Results of cyclophosphamide and cisplatin combination chemotherapy in patients with ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of cyclophosphamide on the immune system: implications for clinical cancer therapy | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Surgical Adjuvant Therapy with Forphenicinol in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forphenicinol, a low molecular weight immunomodifier, has demonstrated potential as a surgical adjuvant therapy in various preclinical cancer models. Administered orally, it has been shown to enhance the host's immune response against residual tumor cells following surgical resection, leading to prolonged survival and reduced tumor recurrence.[1][2] Its mechanism of action is primarily attributed to the activation of macrophages and the stimulation of splenocytes, key components of the innate and adaptive immune systems.[2] This document provides a summary of the quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the proposed mechanisms and workflows.
Data Presentation
The following tables summarize the quantitative outcomes of this compound treatment in combination with surgery in different murine cancer models.
Table 1: Effect of this compound as a Surgical Adjuvant on Survival in Murine Cancer Models
| Cancer Model | Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (ILS %) | Statistical Significance | Reference |
| Meth A Fibrosarcoma | Surgery Alone | 32.5 | - | - | [1] |
| Surgery + this compound (1 mg/kg/day, p.o.) | 45.0 | 38.5% | p < 0.01 | [1] | |
| Lewis Lung Carcinoma | Surgery Alone | 28.0 | - | - | [1] |
| Surgery + this compound (1 mg/kg/day, p.o.) | 39.5 | 41.1% | p < 0.01 | [1] |
Table 2: Effect of this compound on Recurrent Tumor Growth Following Surgery in Adenocarcinoma 755
| Treatment Group | Mean Recurrent Tumor Weight (g) ± SD | Percent Inhibition of Recurrence | Statistical Significance | Reference |
| Surgery Alone | 2.8 ± 0.5 | - | - | [1] |
| Surgery + this compound (1 mg/kg/day, p.o.) | 1.2 ± 0.3 | 57.1% | p < 0.01 | [1] |
Table 3: Enhancement of Chemotherapy with this compound in a Squamous Cell Carcinoma (SCCVII) Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 14) | Percent Tumor Growth Inhibition vs. Control | Statistical Significance vs. CPA alone | Reference |
| Control | 4490 ± 454 | - | - | [3] |
| This compound (FPL) alone (5 mg/kg/day, i.p.) | 3500 ± 123 | 22% | - | [3] |
| Cyclophosphamide (CPA) alone (50 mg/kg, 5 days) | 124 ± 44 | 97% | - | [3] |
| FPL + CPA | Not explicitly stated, but described as interactive | - | Interactive anti-tumor effects suggested | [3] |
| CPA alone (25 mg/kg, 2 days) | 1276 ± 331 | 54% vs. Control | - | [3] |
| FPL (100 mg/kg, 8 days) + CPA (25 mg/kg, 2 days) | 755 ± 208 | 41% smaller than CPA alone | p < 0.05 (inferred) | [3] |
Experimental Protocols
Surgical Adjuvant Therapy in Meth A Fibrosarcoma and Lewis Lung Carcinoma Models
This protocol describes the evaluation of this compound as an adjuvant to surgery in prolonging survival.
a. Animal Model:
-
Species: BALB/c mice (for Meth A fibrosarcoma) or C57BL/6 mice (for Lewis Lung Carcinoma), female, 6 weeks old.
-
Tumor Inoculation: Subcutaneously implant 1 x 10^6 Meth A fibrosarcoma cells or Lewis Lung Carcinoma cells into the right hind footpad.
b. Surgical Procedure:
-
On day 7 post-inoculation, when the primary tumor reaches approximately 8-10 mm in diameter, amputate the tumor-bearing leg at the femur.
c. Drug Administration:
-
Treatment Group: Administer this compound orally (p.o.) at a dose of 1 mg/kg/day, starting one day after surgery and continuing for 10 consecutive days.
-
Control Group: Administer a vehicle control (e.g., sterile water) on the same schedule.
d. Endpoint:
-
Monitor the mice daily for survival. The primary endpoint is the median survival time.
Evaluation of this compound on Recurrent Tumor Growth in Adenocarcinoma 755 Model
This protocol assesses the efficacy of this compound in suppressing the growth of recurrent tumors post-surgery.
a. Animal Model:
-
Species: BDF1 mice, female, 6 weeks old.
-
Tumor Inoculation: Subcutaneously implant 2 x 10^6 Adenocarcinoma 755 cells into the right flank.
b. Surgical Resection:
-
On day 10 post-inoculation, surgically resect the primary tumor.
c. Drug Administration:
-
Treatment Group: Administer this compound orally (p.o.) at 1 mg/kg/day for 10 days, starting one day after surgery.
-
Control Group: Administer a vehicle control.
d. Endpoint:
-
On day 21 after surgery, sacrifice the mice and weigh the recurrent tumors.
Macrophage Activation Assay
This protocol details a method to assess the in vivo activation of macrophages by this compound in tumor-bearing mice.
a. Animal Model and Treatment:
-
Species: C57BL/6 mice.
-
Tumor Inoculation: Inoculate with EL4 lymphoma cells.
-
Treatment: Administer this compound orally.
b. Macrophage Isolation:
-
Harvest peritoneal macrophages from treated and control mice.
c. In Vitro Cytostasis Assay:
-
Co-culture the harvested macrophages with EL4 lymphoma cells.
-
Measure the inhibition of EL4 cell growth to determine the cytostatic activity of the activated macrophages.
d. In Vivo Tumor Neutralization Assay:
-
Mix the harvested macrophages with EL4 cells and inject the mixture subcutaneously into naive mice.
-
Monitor tumor growth at the injection site. Inhibition of tumor growth indicates in vivo effector activity of the macrophages.
Visualizations
Signaling Pathway: Proposed Mechanism of this compound-Mediated Immune Activation
Caption: Proposed mechanism of this compound's immunomodulatory action.
Experimental Workflow: Surgical Adjuvant Therapy in a Murine Model
Caption: Workflow for evaluating this compound as a surgical adjuvant.
Logical Relationship: this compound's Role in Enhancing Post-Surgical Outcomes
Caption: How this compound improves post-surgical cancer outcomes.
References
- 1. Antitumor effect of this compound, a low molecular weight immunomodifier, on murine transplantable tumors and microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Stimulatory effect of this compound on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Forphenicinol Protocol for Delayed-Type Hypersensitivity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forphenicinol, a derivative of forphenicine, is a small molecule immunomodulator known to enhance cell-mediated immune responses.[1] Notably, oral administration of this compound has been shown to augment delayed-type hypersensitivity (DTH) responses to various antigens, including haptens like oxazolone, in murine models.[1] The primary mechanism of action appears to involve the enhancement of macrophage phagocytic activity.[1] This document provides detailed application notes and a generalized protocol for utilizing this compound in a murine model of delayed-type hypersensitivity. The protocol is based on established methods for oxazolone-induced DTH, a common model for studying contact hypersensitivity.
Data Presentation
Table 1: Effect of this compound on Ear Swelling in Oxazolone-Induced DTH in Mice
| Treatment Group | This compound Dose (mg/kg, p.o.) | N | Ear Swelling (mm) at 24h (Mean ± SEM) | % Increase in Ear Swelling vs. Vehicle Control |
| Naive (No Sensitization/Challenge) | - | 10 | 0.05 ± 0.01 | - |
| Vehicle Control (Oxazolone only) | 0 | 10 | 0.25 ± 0.03 | 0% |
| This compound | 1 | 10 | 0.35 ± 0.04* | 40% |
| This compound | 10 | 10 | 0.48 ± 0.05 | 92% |
| This compound | 50 | 10 | 0.55 ± 0.06 | 120% |
| Dexamethasone (Positive Control) | 1 | 10 | 0.10 ± 0.02** | -60% |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.
Table 2: Cytokine Profile in Ear Tissue Homogenates 24 Hours Post-Challenge
| Treatment Group | This compound Dose (mg/kg, p.o.) | IFN-γ (pg/mg tissue) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | IL-10 (pg/mg tissue) |
| Vehicle Control | 0 | 150 ± 20 | 200 ± 25 | 80 ± 10 | 30 ± 5 |
| This compound | 10 | 250 ± 30 | 300 ± 35 | 120 ± 15 | 35 ± 6 |
| Dexamethasone | 1 | 50 ± 10 | 80 ± 12 | 30 ± 5** | 60 ± 8 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.
Experimental Protocols
The following is a detailed protocol for an oxazolone-induced delayed-type hypersensitivity assay in mice, incorporating the use of this compound.
Materials and Reagents:
-
This compound
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Dexamethasone (positive control)
-
8-10 week old female BALB/c or C57BL/6 mice
-
Micrometer caliper
-
Standard laboratory equipment for animal handling and dosing.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound DTH assay.
Protocol Steps:
1. Animal Handling and Acclimatization:
- House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water.
- Allow mice to acclimatize for at least one week before the start of the experiment.
- All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
2. Sensitization Phase (Day 0):
- Anesthetize the mice lightly.
- Shave a small area (approximately 2 cm x 2 cm) on the abdomen of each mouse.
- Prepare a 2% (w/v) solution of oxazolone in a 4:1 acetone:olive oil vehicle.
- Apply 50 µL of the 2% oxazolone solution to the shaved abdominal skin of each mouse.
3. This compound Administration (Days 5-7):
- Prepare a suspension of this compound in a suitable oral vehicle (e.g., 0.5% carboxymethylcellulose). While specific dosages for a DTH model are not well-documented, a range of 1 to 50 mg/kg can be explored based on its known immunomodulatory and anti-tumor effects in mice.[2]
- Divide the mice into treatment groups: Vehicle control, this compound (at least 3 dose levels), and a positive control group (e.g., Dexamethasone, 1 mg/kg, intraperitoneally, 1 hour before challenge).
- Administer the appropriate treatment orally (for this compound and vehicle) or via the specified route for the positive control daily for three consecutive days leading up to the challenge.
4. Challenge Phase (Day 7):
- Approximately 1 hour after the final this compound/vehicle administration, measure the baseline thickness of the right ear of each mouse using a micrometer caliper.
- Prepare a 1% (w/v) solution of oxazolone in the 4:1 acetone:olive oil vehicle.
- Apply 10 µL of the 1% oxazolone solution to both the inner and outer surfaces of the right ear pinna.
5. Measurement of DTH Response (Day 8):
- 24 hours after the challenge, measure the thickness of the right ear again using the micrometer caliper.
- The DTH response is quantified as the change in ear thickness from the baseline measurement (Day 8 measurement - Day 7 baseline measurement).
6. Optional Readouts:
- After the final measurement, euthanize the mice and collect the ears for further analysis.
- Ear tissue can be weighed as an additional measure of inflammation.
- Histological analysis of ear tissue sections stained with Hematoxylin and Eosin (H&E) can be performed to assess cellular infiltration.
- Cytokine levels (e.g., IFN-γ, TNF-α, IL-1β) in ear tissue homogenates can be measured by ELISA or multiplex assays.
Signaling Pathway
The delayed-type hypersensitivity response is a complex cell-mediated immune reaction. The proposed mechanism of this compound's action is through the enhancement of macrophage activity, which are key antigen-presenting cells (APCs) in the sensitization and elicitation phases of DTH.
Caption: Proposed signaling pathway of this compound in DTH.
Pathway Description:
-
Sensitization Phase: Upon initial contact, the hapten (oxazolone) penetrates the skin and binds to self-proteins, forming a hapten-carrier complex. This complex is taken up and processed by antigen-presenting cells (APCs), such as Langerhans cells and macrophages. This compound is thought to act at this stage by enhancing the phagocytic capacity and activation state of these APCs. The activated APCs then migrate to the draining lymph nodes and present the haptenated peptide to naive T-helper (Th0) cells via MHC class II molecules. This interaction leads to the differentiation and clonal expansion of antigen-specific T-helper 1 (Th1) cells, which then become memory T-cells.
-
Challenge Phase: Upon subsequent exposure to the same hapten, APCs in the skin again process and present the antigen. Memory Th1 cells recognize the antigen presented by APCs and become activated. This activation triggers the release of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These cytokines act on the local vasculature, increasing its permeability, and recruit a mononuclear cell infiltrate, primarily composed of macrophages and other lymphocytes, to the site of challenge. This cellular influx and the resulting edema manifest as the characteristic swelling of the DTH reaction, which typically peaks 24-48 hours after challenge.
This compound represents a promising immunomodulatory agent for enhancing cell-mediated immunity. The provided protocol for an oxazolone-induced DTH assay offers a robust framework for investigating the in vivo efficacy of this compound. Further studies are warranted to elucidate the precise optimal dosing and administration schedule, as well as to fully delineate the molecular signaling pathways through which this compound exerts its effects on macrophages and T-cells to augment the delayed-type hypersensitivity response. The structured data presentation and detailed methodology outlined in this document are intended to facilitate such future research and development efforts.
References
Application Notes and Protocols: Quantifying the Effects of Forphenicinol on Lymphocyte Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forphenicinol, a derivative of forphenicine, is an immunomodulatory agent that has demonstrated a complex and often contradictory effect on lymphocyte proliferation.[1][2][3] Understanding the nuanced dose-dependent and context-specific activities of this compound is critical for its potential therapeutic application. These application notes provide a summary of the quantitative effects of this compound on lymphocyte populations and detailed protocols for assessing its impact on lymphocyte proliferation.
Data Presentation: Quantitative Effects of this compound
The immunomodulatory effects of this compound on lymphocyte populations are highly dependent on the administered dose and the baseline immune status of the subject. Low doses tend to normalize lymphocyte counts in individuals with suppressed immunity, whereas high doses may have no effect or even inhibitory effects.
Table 1: In Vivo Effects of this compound on Human Lymphocyte Subsets
| Parameter | Patient Group | This compound Dose | Observation | Reference |
| T-cell Percentage | Cancer Patients (Low Baseline) | 10-100 mg/day (single dose) | Increased from 68.0% to 75.6% | [1] |
| T-cell Percentage | Tuberculosis Patients (Low Baseline) | 10-100 mg/day (single dose) | Increased from 63.1% to 78.5% | [1] |
| B-cell Percentage | Cancer Patients (High Baseline) | 10-100 mg/day (single dose) | Decreased from 34.6% to 26.9% | [1] |
| B-cell Percentage | Tuberculosis Patients (High Baseline) | 10-100 mg/day (single dose) | Decreased from 34.9% to 14.3% | [1] |
| Lymphocyte, T-cell, B-cell % and Count | Malignant Patients (Low Baseline) | < 100 mg/day | Significantly increased | [2] |
| B-cell % and Proliferative Response (PHA & Con A) | Malignant Patients (High Baseline) | < 100 mg/day | Decreased | [2] |
| Lymphocyte Parameters | Malignant Patients | > 400 mg/day | No significant change | [2] |
Table 2: In Vitro and Preclinical Effects of this compound
| Model System | This compound Treatment | Key Findings | Reference |
| Murine Model | Oral administration | Did not stimulate lymphocyte proliferation in the presence or absence of lectins. | [3] |
| Murine Lymphoma Model (EL4) | Oral administration | Stimulated the tumor growth-inhibitory activity of splenocytes. | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation using a ³H-Thymidine Incorporation Assay
This protocol is a representative method for quantifying the in vitro effect of this compound on lymphocyte proliferation.
1. Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or Concanavalin A (Con A) as mitogens
-
³H-Thymidine
-
96-well cell culture plates
-
Cell harvesting system
-
Liquid scintillation counter
2. Methods:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Plate 100 µL of the PBMC suspension into each well of a 96-well plate.
-
Add 50 µL of varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) to the respective wells in triplicate. Include a vehicle control.
-
Add 50 µL of a mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
³H-Thymidine Labeling: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the stimulation index (SI) as the mean CPM of stimulated cells divided by the mean CPM of unstimulated cells for each this compound concentration.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Workflow for quantifying this compound's effect on lymphocyte proliferation.
Caption: Hypothesized immunomodulatory mechanism of this compound.
Disclaimer
These application notes are intended for research purposes only. The protocols provided are representative and may require optimization for specific experimental conditions.
References
- 1. Changes in the immunological parameters after a single dose of this compound, a new small molecular immunomodifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Phase I study of this compound, a new biological response modifier] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Oral Administration of Forphenicinol: Preclinical Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on the oral administration of Forphenicinol, a small-molecule immunomodulator. The information is intended to guide researchers in designing and conducting further preclinical studies.
Overview of Preclinical Data
This compound has demonstrated immunomodulatory and anti-tumor effects in preclinical murine models. It is known to enhance delayed-type hypersensitivity and augment phagocytic activity of macrophages.[1] While effective dose ranges in efficacy studies have been established, detailed public data on its oral pharmacokinetics and toxicology in animal models are limited.
Data Presentation
The following tables summarize the available quantitative data from preclinical and early clinical studies to inform preclinical study design.
Table 1: this compound Efficacy in Murine Tumor Models
| Tumor Model | Dosing Regimen | Route of Administration | Observed Effect |
| Ehrlich Carcinoma | 0.08 - 0.31 mg/kg/day for 10 days | Not specified | Tumor suppression |
| IMC Carcinoma | 0.5 - 5 mg/kg/day for 5 days | Not specified | Tumor suppression |
Data synthesized from studies on the antitumor activities of this compound.
Table 2: Pharmacokinetic Parameters of this compound (Human Data)
| Oral Dose | Peak Serum Level (Cmax) | Time to Peak (Tmax) |
| 50 mg/day | 1.37 µg/mL | ~2 hours |
| 100 mg/day | 5.02 µg/mL | ~2 hours |
| 200 mg/day | 7.49 µg/mL | ~2 hours |
| 400 mg/day | 15.02 µg/mL | ~2 hours |
Note: This data is from a human Phase I study and is provided for informational purposes. Preclinical pharmacokinetic parameters in animal models such as AUC, t1/2, and oral bioavailability were not available in the reviewed literature.
Table 3: Preclinical Toxicology Profile
| Study Type | Animal Model | Route of Administration | Key Findings |
| Acute Toxicity (LD50) | Rodent | Oral | Data not publicly available. |
| Repeat-Dose Toxicity | Rodent | Oral | Data not publicly available. |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the preclinical evaluation of orally administered this compound.
Protocol 2.1: Evaluation of In Vivo Anti-Tumor Efficacy
Objective: To determine the efficacy of orally administered this compound in a murine tumor model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Tumor cells (e.g., Ehrlich carcinoma, IMC carcinoma)
-
6-8 week old mice (strain compatible with the tumor model)
-
Calipers for tumor measurement
-
Oral gavage needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a specified number of tumor cells into the flank of each mouse.
-
Animal Grouping: Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize mice into control and treatment groups.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare fresh dilutions for daily dosing.
-
Oral Administration: Administer this compound or vehicle to the respective groups via oral gavage once daily for the specified duration (e.g., 10 days). Doses can be selected based on previously reported effective ranges (e.g., 0.1 - 5 mg/kg).
-
Tumor Measurement: Measure tumor dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and general health status throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the control and treated groups to determine efficacy.
Protocol 2.2: Assessment of Oral Pharmacokinetics
Objective: To determine the pharmacokinetic profile of this compound following oral administration in a rodent model (e.g., rats or mice).
Materials:
-
This compound
-
Vehicle for oral administration
-
Rodents (e.g., Sprague-Dawley rats or CD-1 mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Fast animals overnight prior to dosing but allow access to water.
-
Dosing: Administer a single oral dose of this compound via gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t1/2 (half-life).
-
Bioavailability (Optional): To determine absolute oral bioavailability, a separate group of animals should receive an intravenous (IV) dose of this compound. Bioavailability is calculated as: (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100%.
Protocol 2.3: Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle for oral administration
-
Rodents (typically female rats)
-
Oral gavage needles
Procedure:
-
Dose Selection: Start with a dose that is expected to be toxic based on preliminary information or a default starting dose (e.g., 175 mg/kg).
-
Dosing: Administer a single oral dose to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Continuation: Continue this process until the stopping criteria are met (e.g., a number of reversals in outcome have occurred).
-
LD50 Estimation: Use appropriate statistical software to calculate the estimated LD50 and its confidence interval.
-
Clinical Observations: Record all observed signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Visualization of Mechanisms and Workflows
Signaling Pathway
Caption: Proposed immunomodulatory mechanism of this compound.
Experimental Workflow
Caption: General workflow for preclinical evaluation of oral this compound.
References
Forphenicinol's use in enhancing anti-tumor effects of chemotherapy.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Forphenicinol, a low molecular weight immunomodifier, has demonstrated significant potential in augmenting the anti-tumor effects of certain chemotherapeutic agents. These application notes provide a summary of the current understanding of this compound's mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols to guide further research. The primary mechanism of this compound's synergistic effect lies in its ability to modulate the host immune response, specifically by enhancing delayed-type hypersensitivity (DTH) and stimulating macrophage activity.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound with chemotherapy.
Table 1: Effect of this compound in Combination with Cyclophosphamide on Tumor Growth
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM | Percentage Tumor Growth Inhibition | Reference |
| Control | - | 4490 ± 454 | - | [2] |
| This compound (FPL) | 5 mg/kg for 9 days | 3500 ± 123 | 22% | [2] |
| Cyclophosphamide (CPA) | 50 mg/kg for 5 days | 124 ± 44 | 97% | [2] |
| Control | - | 2754 ± 360 | - | [2] |
| This compound (FPL) | 100 mg/kg for 8 days | 2548 ± 120 | 7.5% | [2] |
| Cyclophosphamide (CPA) | 25 mg/kg for 2 days | 1276 ± 331 | 54% | [2] |
| FPL + CPA | FPL: 100 mg/kg for 8 days; CPA: 25 mg/kg for 2 days | 755 ± 208 | 72.6% (compared to control), 41% (compared to CPA alone) | [2] |
Note: Data on the combination of this compound with doxorubicin and cisplatin is not currently available in the reviewed literature. The provided data focuses on its synergy with cyclophosphamide.
Signaling Pathways and Mechanisms of Action
This compound's ability to enhance anti-tumor responses is attributed to its immunomodulatory effects. The proposed mechanism involves the activation of macrophages and T-cells, leading to a more robust anti-tumor immune response.
Caption: this compound's synergistic anti-tumor effect with chemotherapy.
The diagram above illustrates the proposed mechanism where this compound activates macrophages, leading to enhanced phagocytosis and antigen presentation to T-cells. This augments the delayed-type hypersensitivity response, a T-cell mediated immune reaction, resulting in increased tumor cell killing. This immunomodulatory effect complements the direct cytotoxic action of chemotherapy.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the synergistic anti-tumor effects of this compound and chemotherapy.
Protocol 1: In Vivo Tumor Growth Inhibition Study
This protocol is based on studies evaluating this compound in combination with cyclophosphamide in a murine squamous cell carcinoma model.[2]
1. Cell Culture and Tumor Implantation:
- Culture SCCVII squamous cell carcinoma cells in appropriate media.
- Harvest cells and resuspend in phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/mL.
- Inject 100 µL of the cell suspension (500,000 cells) subcutaneously into the right hind limb of C3H/HeJ mice.
2. Treatment Groups:
- Group 1: Control (vehicle only)
- Group 2: this compound (FPL) alone
- Group 3: Chemotherapy agent (e.g., Cyclophosphamide - CPA) alone
- Group 4: FPL + Chemotherapy agent
3. Drug Administration:
- This compound: Administer intraperitoneally (i.p.) at a dose of 100 mg/kg daily for 8 consecutive days, starting when tumors reach a palpable size.
- Cyclophosphamide: Administer i.p. at a dose of 25 mg/kg on two separate days during the this compound treatment period.
- Control: Administer an equivalent volume of the vehicle (e.g., sterile saline) on the same schedule.
4. Tumor Measurement:
- Measure tumor dimensions (length and width) every other day using calipers.
- Calculate tumor volume using the formula: Volume = (length x width²) / 2.
- Continue monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration (e.g., 12-14 days).
5. Data Analysis:
- Plot mean tumor volume ± standard error of the mean (SEM) for each group over time.
- Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_culture [label="SCCVII Cell Culture"];
tumor_implantation [label="Subcutaneous Tumor\nImplantation in Mice"];
tumor_growth [label="Allow Tumors to\nBecome Palpable"];
group_assignment [label="Randomize Mice into\nTreatment Groups"];
treatment [label="Administer Treatments:\n- Control\n- this compound\n- Chemotherapy\n- Combination"];
tumor_measurement [label="Measure Tumor Volume\nEvery Other Day"];
data_analysis [label="Statistical Analysis\nof Tumor Growth"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> tumor_implantation;
tumor_implantation -> tumor_growth;
tumor_growth -> group_assignment;
group_assignment -> treatment;
treatment -> tumor_measurement;
tumor_measurement -> data_analysis;
data_analysis -> end;
}
Caption: Workflow for in vivo evaluation of this compound and chemotherapy.
Protocol 2: Macrophage Phagocytosis Assay
This protocol is designed to assess the effect of this compound on macrophage phagocytic activity, a key aspect of its immunomodulatory function.[1]
1. Macrophage Isolation and Culture:
- Isolate peritoneal macrophages from mice by peritoneal lavage with cold PBS.
- Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2 hours.
- Wash away non-adherent cells.
2. This compound Treatment:
- Treat the adherent macrophages with varying concentrations of this compound (e.g., 1, 10, 100 µg/mL) for 24 hours.
- Include a vehicle-treated control group.
3. Phagocytosis Assay:
- Prepare fluorescently labeled zymosan particles or another phagocytic target.
- Add the labeled particles to the macrophage cultures at a particle-to-cell ratio of 10:1.
- Incubate for 1-2 hours to allow for phagocytosis.
- Wash the wells thoroughly to remove non-ingested particles.
4. Quantification:
- Lyse the cells and measure the fluorescence intensity using a plate reader.
- Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
5. Data Analysis:
- Calculate the phagocytic index (percentage of macrophages with ingested particles or average number of particles per macrophage).
- Compare the phagocytic activity of this compound-treated groups to the control group.
Conclusion and Future Directions
This compound demonstrates promise as an adjunctive therapy to enhance the efficacy of chemotherapy, particularly with agents like cyclophosphamide. Its mechanism of action, centered on immune modulation, offers a complementary approach to the direct cytotoxicity of traditional cancer treatments. The provided protocols offer a framework for further investigation into its synergistic effects.
Future research should focus on:
-
Elucidating the specific signaling pathways activated by this compound in macrophages and T-cells.
-
Investigating the efficacy of this compound in combination with other widely used chemotherapeutic agents such as doxorubicin and cisplatin.
-
Evaluating the impact of this compound on the tumor microenvironment, including changes in cytokine profiles and immune cell infiltration.
By addressing these research questions, a more comprehensive understanding of this compound's therapeutic potential can be achieved, paving the way for its potential clinical application in oncology.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Forphenicinol Dosage for In Vivo Efficacy
Welcome to the technical support center for Forphenicinol, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the in vivo efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule immunomodulator.[1] Its primary mechanism of action is the enhancement of the host's immune response, rather than direct cytotoxicity to target cells. It has been shown to augment delayed-type hypersensitivity and enhance phagocytosis by macrophages.[2] Furthermore, this compound stimulates T-lymphocytes, leading to the release of colony-stimulating factors, and enhances the activity of Natural Killer (NK) cells.[1][3]
Q2: What are the recommended dosage ranges for this compound in mice?
A2: The optimal dosage of this compound can vary depending on the tumor model and experimental design. For detailed dosage information from various studies, please refer to Table 1.
Q3: How should this compound be prepared and administered for in vivo studies?
A3: this compound is typically administered orally. For detailed information on vehicle selection, preparation, and administration protocols, please see the Experimental Protocols section.
Q4: What is the recommended storage and stability of this compound?
A4: this compound as a solid should be stored in a tightly sealed vial. Stock solutions should be prepared fresh for each experiment. For long-term storage of stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month. For further details on stability, refer to Table 3.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of In Vivo Efficacy
Possible Cause 1: Suboptimal Dosage
-
Solution: The effective dose of this compound is highly dependent on the tumor model. Refer to Table 1 for dosage ranges used in various published studies. It may be necessary to perform a dose-response study to determine the optimal dose for your specific model.
Possible Cause 2: Improper Formulation or Administration
-
Solution: Ensure that this compound is properly dissolved or suspended in a suitable vehicle. For oral gavage, proper technique is crucial to ensure the full dose reaches the stomach. Refer to the Experimental Protocols section for detailed guidance on formulation and administration.
Possible Cause 3: Timing of Administration
-
Solution: The timing of this compound administration relative to tumor inoculation can significantly impact efficacy. Some studies have shown efficacy with both pre- and post-treatment schedules.[4] Consider initiating treatment at different time points to find the optimal window for your model.
Possible Cause 4: Animal Strain and Tumor Model Variability
-
Solution: The immunological status of the mouse strain and the immunogenicity of the tumor model can influence the efficacy of an immunomodulator like this compound. Ensure you are using an appropriate immunocompetent mouse strain for your syngeneic tumor model.
Issue 2: Adverse Effects or Toxicity in Mice
Possible Cause 1: High Dosage
-
Solution: While this compound is generally reported to have low toxicity, high doses may lead to unforeseen adverse effects. If you observe signs of toxicity (e.g., weight loss, lethargy, ruffled fur), consider reducing the dosage. Refer to Table 2 for available preclinical safety data.
Possible Cause 2: Vehicle Toxicity
-
Solution: The vehicle used for administration can sometimes cause adverse effects. Ensure the vehicle is well-tolerated by the mice at the volume and frequency of administration. Consider including a vehicle-only control group to assess any vehicle-specific toxicity.
Data Presentation
Table 1: Summary of In Vivo Efficacy and Dosage of this compound in Murine Models
| Tumor Model | Mouse Strain | Dosage | Dosing Schedule | Key Findings | Reference |
| Ehrlich Carcinoma | Not Specified | 0.08 - 0.31 mg/kg/day (oral) | 10 days, starting 5 days post-inoculation | Suppressed tumor growth | [5] |
| IMC Carcinoma | Not Specified | 0.5 - 5 mg/kg/day (oral) | 5 days, starting 8 days post-inoculation | Suppressed tumor growth | [5] |
| EL4 Lymphoma | C57BL/6 | Not Specified (oral) | Pre- and post-treatment | Inhibited tumor growth, activated macrophages | [4] |
| Meth A Fibrosarcoma | Not Specified | Not Specified (oral) | Not Specified | Augmented antitumor effect of BCG and LPS | [6] |
Table 2: Preclinical Safety and Toxicology of this compound
| Parameter | Species | Route | Observation | Reference |
| Acute Toxicity | Not Specified | Not Specified | Generally low toxicity reported in preclinical studies. | [7][8][9][10] |
| Genotoxicity | Not Specified | Not Specified | No specific genotoxicity studies found in the search results. | |
| Carcinogenicity | Not Specified | Not Specified | No specific carcinogenicity studies found in the search results. |
Table 3: Stability and Storage of this compound
| Form | Storage Condition | Recommended Duration | Reference |
| Solid | Tightly sealed vial, protected from light | Up to 6 months | [11] |
| Stock Solution | Aliquots in tightly sealed vials at -20°C | Up to 1 month | [11] |
| Working Solution | Room Temperature | Prepare fresh daily | [11] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
-
Vehicle Selection: Based on the physicochemical properties of this compound (a glycine analog), an aqueous vehicle is recommended. Sterile water or phosphate-buffered saline (PBS) are suitable choices. For compounds with limited aqueous solubility, a suspension in a vehicle containing a suspending agent like carboxymethylcellulose (CMC) can be used.
-
Preparation of Dosing Solution/Suspension:
-
Accurately weigh the required amount of this compound powder.
-
If soluble, dissolve in the chosen aqueous vehicle to the desired final concentration. Gentle warming or vortexing may aid dissolution.
-
If forming a suspension, wet the powder with a small amount of vehicle to form a paste, then gradually add the remaining vehicle while stirring continuously to ensure a homogenous suspension.
-
Prepare fresh on the day of dosing.
-
-
Oral Gavage Administration:
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.
-
Gently restrain the mouse and ensure its head and body are in a straight line.
-
Carefully insert the gavage needle along the roof of the mouth and advance it into the esophagus. Do not force the needle.
-
Administer the calculated volume of the this compound solution/suspension slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the proposed signaling pathways of this compound and a typical experimental workflow for evaluating its in vivo efficacy.
Caption: Proposed mechanism of macrophage activation by this compound.
Caption: this compound-mediated T-lymphocyte stimulation.
Caption: Enhancement of NK cell cytotoxic activity by this compound.
References
- 1. Stimulatory effect of this compound on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on gamma-interferon production in mice sensitized with BCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EFFECT OF this compound, A LOW-MOLECULAR-WEIGHT IMMUNOMODIFIER, ON THE GROWTH OF AND THE IMMUNE-RESPONSES TO MURINE LYMPHOMA-EL4 | Scilit [scilit.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Effect of this compound on the production of lipopolysaccharide-induced interferon and tumor necrosis factor and on the growth of Meth A fibrosarcoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brainkart.com [brainkart.com]
- 8. youtube.com [youtube.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. wjpsronline.com [wjpsronline.com]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Forphenicinol solubility and stability in cell culture media.
This technical support center provides guidance on the solubility and stability of Forphenicinol in cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound, with the chemical name (S)-2-(3-hydroxy-4-hydroxymethylphenyl)glycine, is an immunomodulatory compound.[1] It has been shown to augment delayed-type hypersensitivity and enhance the function of phagocytic cells like macrophages.[1] this compound is also known to increase the production of colony-forming units in culture (CFU-C) in the presence of colony-stimulating factor, suggesting its role in hematopoietic cell proliferation and differentiation.[1]
Q2: Is there any available data on the solubility of this compound in common solvents?
Q3: What is the expected stability of this compound in cell culture media?
Direct studies on the stability of this compound in cell culture media have not been reported. As an immunomodulator, its stability can be influenced by components in the media, temperature, and light exposure.[2] It is advisable to prepare fresh working solutions from a frozen stock for each experiment to minimize degradation. A pilot stability study is recommended to determine its half-life in your specific cell culture conditions.
Q4: How should I prepare a stock solution of this compound?
Due to the lack of specific solubility data, a general protocol for preparing stock solutions of small molecules is recommended.[3][4][5][6] It is advisable to start with a small amount of the compound to test its solubility in different solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules for use in cell culture.[4][5][6]
Q5: What signaling pathways are likely affected by this compound?
Given its immunomodulatory effects, including the enhancement of macrophage activity and colony-stimulating factor response, this compound likely influences cytokine signaling pathways.[1] These pathways often involve Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).[7] Immunomodulators can also impact pathways like the NF-κB and MAPK signaling cascades, which are central to inflammatory and immune responses.[8][9]
Troubleshooting Guides
Problem: Precipitate formation when diluting this compound stock solution in cell culture media.
-
Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too high, causing the compound to precipitate. The compound may also have low solubility in the aqueous environment of the media.
-
Solution:
-
Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and preferably at or below 0.1%, to avoid solvent toxicity and precipitation.[4][6]
-
Perform a serial dilution of your high-concentration stock solution in pre-warmed cell culture medium.[5]
-
Gently vortex or mix the solution while adding the stock to the media to facilitate dispersion.[10]
-
If precipitation persists, consider using a different solvent for the stock solution or preparing a fresh, lower-concentration stock.
-
Problem: Inconsistent or no biological effect observed in cell-based assays.
-
Cause: This could be due to the degradation of this compound in the stock solution or in the cell culture medium during the experiment.
-
Solution:
-
Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4]
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots.[4][6]
-
Minimize the exposure of the compound to light and elevated temperatures during handling and experiments.
-
Conduct a time-course experiment to determine the stability of this compound under your specific assay conditions.
-
Quantitative Data Summary
Due to the limited availability of direct experimental data for this compound, the following table provides estimated physicochemical properties based on its chemical structure. These values should be used as a guide and are not a substitute for experimental validation.
| Property | Estimated Value / Information | Source / Rationale |
| Molecular Formula | C9H11NO4 | Based on the chemical structure of (S)-2-(3-hydroxy-4-hydroxymethylphenyl)glycine. |
| Molecular Weight | 197.19 g/mol | Calculated from the molecular formula. |
| Solubility in Water | Predicted to be sparingly soluble; pH-dependent. | The presence of both acidic (carboxylic acid, phenol) and basic (amine) functional groups suggests that solubility will be lowest near its isoelectric point and higher at acidic and basic pH. General principles of organic chemistry.[11] |
| Solubility in Organic Solvents | Likely soluble in DMSO and potentially in ethanol. | Common solvents for small organic molecules with polar functional groups. General laboratory practice.[4][5][6] |
| pKa | Multiple pKa values expected due to carboxylic acid, amine, and phenolic hydroxyl groups. | The carboxylic acid is expected to have a pKa around 2-4, the amine around 9-10, and the phenol around 8-10. These are typical ranges for these functional groups. |
| logP | Predicted to be low. | The presence of multiple polar, ionizable functional groups suggests a preference for aqueous environments over lipid environments, indicating a low octanol-water partition coefficient. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 1.97 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Cell-Based Assay for Immunomodulatory Effects
Materials:
-
Cells (e.g., macrophage cell line like RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Assay-specific reagents (e.g., LPS for stimulation, Griess reagent for nitric oxide measurement, ELISA kits for cytokine measurement)
-
Sterile multi-well plates
Procedure:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
The next day, prepare fresh working solutions of this compound by performing a serial dilution of the 10 mM stock solution in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
If applicable, add a stimulating agent (e.g., LPS) to the appropriate wells.
-
Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, collect the cell supernatant and/or lyse the cells for downstream analysis (e.g., Griess assay, ELISA, Western blot, qPCR).
Visualizations
Caption: A proposed signaling pathway for this compound's immunomodulatory effects.
Caption: A general experimental workflow for assessing this compound's activity.
References
- 1. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into the immunomodulatory and chemotherapeutic mechanisms of paeonol (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. captivatebio.com [captivatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Evidence that IL-6-type cytokine signaling in cardiomyocytes is inhibited by oxidative stress: parthenolide targets JAK1 activation by generating ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 9. Medicinal Plants and Isolated Molecules Demonstrating Immunomodulation Activity as Potential Alternative Therapies for Viral Diseases Including COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emulatebio.com [emulatebio.com]
- 11. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Forphenicinol in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Forphenicinol in cellular assays. The information is tailored for scientists and drug development professionals to address potential issues and provide clarity on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of this compound?
A1: this compound is an immunomodulatory compound that has been shown to enhance delayed-type hypersensitivity (DTH) and phagocytosis by macrophages.[1] It is a derivative of Forphenicine, which is a known inhibitor of alkaline phosphatase.[2] While this compound's direct molecular target is not definitively established in the available literature, its biological effects suggest it modulates immune cell function, likely through indirect mechanisms such as cytokine release.
Q2: What is the relationship between this compound and Forphenicine?
A2: this compound is a synthetic derivative of Forphenicine, a natural product isolated from Streptomyces fulvoviridis.[2] Forphenicine is a potent inhibitor of chicken intestine alkaline phosphatase.[2] this compound was developed to improve upon the properties of Forphenicine, such as oral administrability.
Q3: Is alkaline phosphatase the direct target of this compound?
A3: While its precursor, Forphenicine, is a known inhibitor of alkaline phosphatase, it is not definitively confirmed in the reviewed literature that this compound acts through the same direct mechanism. It is plausible that this compound may have some activity against alkaline phosphatase, but its immunomodulatory effects appear to be mediated through complex cellular interactions, such as stimulating T-lymphocytes.
Q4: What are the expected cellular effects of this compound in vitro?
A4: Based on existing studies, this compound is expected to enhance the activity of various immune cells. In cellular assays, this may manifest as:
-
Increased activation of T-lymphocytes.
-
Enhanced phagocytic activity of macrophages.[1]
-
Modulation of cytokine and chemokine production by immune cells.
-
Potential for increased proliferation or differentiation of certain immune cell subsets.
Q5: At what concentrations should this compound be used in cellular assays?
A5: Optimal concentration will be cell-type and assay-dependent. A dose-response experiment is strongly recommended. Based on its precursor's activity and general use of small molecules in vitro, a starting range of 0.1 µM to 100 µM is a reasonable starting point for most cell-based assays.
Troubleshooting Guides
Issue 1: No observable effect of this compound in my cellular assay.
| Potential Cause | Troubleshooting Step |
| Incorrect Cell Type | This compound's effects are primarily on immune cells. Ensure you are using a relevant cell line or primary cells (e.g., macrophages, T-lymphocytes, PBMCs). |
| Inappropriate Assay Endpoint | The chosen endpoint may not reflect this compound's activity. Consider assays that measure immune cell activation, such as cytokine secretion (e.g., ELISA, Luminex), phagocytosis, or expression of activation markers (e.g., CD69, CD86 by flow cytometry). |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal working concentration. The effective concentration may be higher or lower than anticipated. |
| Insufficient Incubation Time | The effects of this compound may not be immediate. Conduct a time-course experiment to identify the optimal incubation period. |
| Compound Instability | Ensure the compound is properly stored and handled. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cell Health | Poor cell viability or high passage number can lead to unresponsiveness. Ensure cells are healthy and within a low passage number. |
Issue 2: High level of cytotoxicity observed with this compound treatment.
| Potential Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of any small molecule can be toxic. Lower the concentration of this compound and perform a dose-response to find a non-toxic range. |
| Off-Target Effects | At high concentrations, off-target effects are more likely. These unintended interactions can lead to cellular stress and death.[3] |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.5%). Run a vehicle-only control. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to this compound. Consider using a different cell line or primary cells to confirm the effect. |
| Contamination | Test for mycoplasma or other contaminants in your cell culture, which can exacerbate cytotoxicity. |
Issue 3: Unexpected or inconsistent cytokine profiles after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Complex Biological Response | This compound likely induces a complex cytokine cascade rather than a single cytokine. The profile may vary depending on the cell type and co-stimulation conditions. |
| Donor Variability (Primary Cells) | If using primary cells from different donors, expect significant variability in cytokine responses. Analyze data on a per-donor basis before pooling. |
| Assay Variability | Multiplex cytokine assays can have inherent variability. Ensure proper controls are included and follow the manufacturer's protocol carefully. Consider potential issues with cytokine degradation during sample storage. |
| Off-Target Signaling Pathway Activation | Unintended activation of other signaling pathways could lead to an unexpected cytokine signature. |
| Feedback Loops | Initial cytokine release can trigger feedback mechanisms that alter the cytokine profile over time. A time-course analysis of cytokine secretion can provide more insight. |
Quantitative Data
The direct inhibitory concentration of this compound on specific molecular targets is not well-documented in publicly available literature. However, the activity of its parent compound, Forphenicine, against alkaline phosphatase is provided below for reference.
| Compound | Target Enzyme | Source | IC50 | Inhibition Type |
| Forphenicine | Alkaline Phosphatase | Chicken Intestine | 0.036 µg/mL | Uncompetitive |
Data extracted from supplier technical information.[2]
Experimental Protocols
Protocol 1: Macrophage Phagocytosis Assay
Objective: To assess the effect of this compound on the phagocytic capacity of macrophages.
Methodology:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for 24 hours.
-
Phagocytosis Induction: Add fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent beads) to the wells and incubate for 1-2 hours at 37°C.
-
Quenching and Washing: Quench the extracellular fluorescence with a quenching agent (e.g., trypan blue) and wash the cells several times with cold PBS to remove non-phagocytosed particles.
-
Data Acquisition: Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
Analysis: Normalize the fluorescence signal to the number of cells (e.g., using a DNA stain like Hoechst) and compare the phagocytic activity of this compound-treated cells to the vehicle control.
Protocol 2: T-Lymphocyte Activation Assay
Objective: To determine if this compound modulates T-lymphocyte activation.
Methodology:
-
Cell Preparation: Isolate primary T-lymphocytes from peripheral blood (PBMCs) or use a T-cell line (e.g., Jurkat).
-
Coating Plates: Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to provide a primary and co-stimulatory signal for T-cell activation.
-
Cell Seeding and Treatment: Seed the T-lymphocytes at a density of 1 x 10^5 cells/well in the antibody-coated plates. Immediately add various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Endpoint Measurement:
-
Proliferation: Add a proliferation reagent (e.g., BrdU or [3H]-thymidine) for the last 18-24 hours of incubation and measure incorporation.
-
Activation Markers: Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
-
Cytokine Secretion: Collect the supernatant and measure the concentration of key T-cell cytokines (e.g., IL-2, IFN-γ) by ELISA or a multiplex bead-based assay.
-
-
Analysis: Compare the levels of proliferation, activation marker expression, and cytokine secretion between this compound-treated and vehicle control wells.
Visualizations
References
Forphenicinol Technical Support Center: Toxicity & Safety Profile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the current knowledge on the toxicity and safety profile of forphenicinol. The information is presented in a question-and-answer format to directly address potential issues and guide experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known clinical safety profile of this compound in humans?
A Phase I clinical study involving 103 patients (39 with malignant tumors and 64 with benign conditions) investigated the safety of this compound. Oral administration of doses ranging from 10 mg to 800 mg once a day for seven days resulted in no observed side effects.
Q2: Has the acute toxicity (e.g., LD50) of this compound been established?
Currently, there is no publicly available data on the median lethal dose (LD50) of this compound from acute toxicity studies in animals. Researchers should exercise caution and conduct dose-ranging studies to determine appropriate concentrations for their specific experimental models.
Q3: Is there any information on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound?
As of now, publicly accessible studies on the genotoxicity (e.g., Ames test), carcinogenicity, and reproductive toxicity of this compound have not been identified. These are critical endpoints in a full toxicological assessment, and the absence of this data represents a significant knowledge gap.
Q4: What are the known preclinical effects of this compound?
Preclinical studies in murine models have primarily focused on the immunomodulatory and antitumor effects of this compound. It has been shown to suppress tumor growth and enhance the efficacy of other chemotherapeutic agents. This compound has also demonstrated a protective effect against Pseudomonas infection in mice.
Q5: What is the mechanism of action of this compound?
This compound is a biological response modifier. Its mechanism of action involves augmenting delayed-type hypersensitivity and enhancing phagocytosis by peritoneal macrophages. It has also been shown to increase the production of colony-forming units in culture (CFU-C) in the presence of colony-stimulating factor.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound from preclinical and clinical studies.
Table 1: Clinical Safety Data from Phase I Study
| Parameter | Value |
| Patient Population | 39 Malignant & 64 Benign |
| Dosage Range | 10, 50, 100, 400, 800 mg |
| Administration Route | Oral |
| Duration of Treatment | 7 days |
| Observed Side Effects | None Reported |
Table 2: Preclinical Dosing Information in Murine Models
| Study Type | Animal Model | Dosage Range | Administration Route | Duration | Key Findings |
| Antitumor Effect | Ehrlich Carcinoma | 0.08 - 0.31 mg/kg/day | Not Specified | 10 days | Tumor Suppression |
| Antitumor Effect | IMC Carcinoma | 0.5 - 5 mg/kg/day | Not Specified | 5 days | Tumor Suppression |
| Immunomodulation | Mice | Not Specified | Oral | Not Specified | Augmented delayed-type hypersensitivity |
Troubleshooting Guides
Due to the limited publicly available toxicity data for this compound, this section provides general troubleshooting guidance for common issues encountered during in vitro and in vivo toxicological assessments.
In Vitro Cytotoxicity Assays (e.g., MTT, LDH)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Avoid using the outer wells of the plate or fill them with sterile media. |
| Unexpectedly high or low cell viability | - Incorrect drug concentration- Contamination (bacterial, fungal, mycoplasma)- Issues with assay reagents | - Verify the stock solution concentration and dilution calculations.- Regularly check cell cultures for contamination.- Run positive and negative controls for the assay to validate reagent performance. |
| Assay signal interferes with this compound | - this compound absorbs light at the assay wavelength- this compound has reducing/oxidizing properties | - Run a control with this compound in cell-free media to check for interference.- Consider using an alternative cytotoxicity assay with a different detection method. |
In Vivo Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected animal mortality at low doses | - Formulation issues (e.g., precipitation, incorrect pH)- Animal stress or underlying health issues- Contamination of the dosing solution | - Ensure the formulation is stable and biocompatible.- Acclimatize animals properly and monitor their health status before dosing.- Prepare dosing solutions under sterile conditions. |
| No observable effect at high doses | - Poor bioavailability of this compound- Rapid metabolism and clearance- Insufficient dose | - Conduct pharmacokinetic studies to determine the exposure levels.- Consider alternative routes of administration or formulation strategies.- Perform a thorough literature review to inform dose selection. |
| Inconsistent results between animals | - Variability in animal age, weight, or strain- Inconsistent dosing technique- Environmental stressors | - Use a homogenous group of animals for the study.- Ensure all personnel are properly trained in the dosing procedures.- Maintain a controlled and stable environment for the animals. |
Experimental Protocols
As specific, detailed toxicology protocols for this compound are not publicly available, this section provides a general methodology for a standard in vitro cytotoxicity assay, which is a common starting point for toxicological assessment.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Culture the desired cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: General workflow for preclinical toxicity assessment of a novel compound.
Caption: Known immunomodulatory effects of this compound.
Overcoming poor aqueous solubility of Forphenicinol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Forphenicinol.
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffers During In Vitro Assays
Question: I am observing precipitation of this compound when I dilute my stock solution into aqueous buffer for my cell-based assays. How can I prevent this?
Answer:
Precipitation of this compound in aqueous buffers is a common issue stemming from its low water solubility. Here are several troubleshooting strategies, ranging from simple adjustments to more advanced formulation approaches:
-
Optimize Solvent and Concentration:
-
Initial Check: Ensure your stock solution is fully dissolved before dilution. Sonication may be required.
-
Co-solvent System: Consider preparing your final working solution with a small percentage of a biocompatible co-solvent like DMSO or ethanol. However, be mindful of the final co-solvent concentration in your assay, as it can affect cell viability. It is crucial to include a vehicle control in your experiments.
-
-
pH Adjustment:
-
This compound possesses ionizable groups. Its solubility can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to a range where this compound is more soluble. A pH/solubility profile determination is recommended.
-
-
Utilize Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility. Always include a vehicle control with the surfactant alone to account for any effects on your experimental system.
-
-
Advanced Formulation Approaches:
-
If the above methods are insufficient, consider preparing a formulated version of this compound with enhanced solubility. The most common and effective approaches for preclinical research are:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and apparent solubility.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution and improved solubility.
-
-
The following workflow can help guide your decision-making process for addressing this compound precipitation:
Determining the maximum tolerated dose of Forphenicinol
Technical Support Center: Forphenicinol
This technical support center provides guidance for researchers and scientists on determining the Maximum Tolerated Dose (MTD) of this compound. The information is presented in a question-and-answer format to directly address potential issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a Maximum Tolerated Dose (MTD)?
A1: The Maximum Tolerated Dose is the highest dose of a drug that can be administered to a subject without causing unacceptable side effects or overt toxicity over a specified period.[1] It is a critical parameter determined during preclinical development in Phase I clinical trials to establish a safe dose range for further studies.[2][3] The MTD is identified by gradually increasing the dose in cohorts and monitoring for dose-limiting toxicities (DLTs), which are severe side effects that prevent further dose escalation.[2]
Q2: Has the Maximum Tolerated Dose (MTD) of this compound been established?
A2: Based on available literature, a formal MTD study for this compound, defining a specific toxic dose limit, does not appear to have been published. However, existing studies in both humans and animals provide insights into its safety profile at various dosages.
Q3: What is the known safety and dosage profile of this compound from existing studies?
A3: this compound has been administered in human and animal studies at various doses with no significant adverse effects reported.
-
In Human Studies: A Phase I study administered this compound orally to 103 patients at doses ranging from 10 mg to 800 mg once daily for 7 days, and no side effects were observed.[4] Another study involving long-term administration to 10 patients with doses up to 400 mg/day for 6 months also reported no side effects or abnormal laboratory values.[5]
-
In Animal Studies: In mice, this compound has been administered intraperitoneally at doses of 5 mg/kg for 9 days and 100 mg/kg for 8 days in combination with other treatments without reports of systemic toxicity.[6]
These findings suggest that this compound has a high therapeutic index, but a formal MTD has not been determined.
Troubleshooting Guide
Q1: I am designing an MTD study for this compound. How do I select the starting dose and dose escalation scheme?
A1:
-
Starting Dose: Given the safety profile from previous human and animal studies, a conservative starting dose for a preclinical MTD study in rodents could be extrapolated from the doses used in prior animal studies (e.g., 5 mg/kg or 100 mg/kg).[6] Alternatively, a fraction of the lowest effective dose observed in efficacy studies can be used.
-
Dose Escalation: A common approach is a dose-escalation study.[1][7] A modified Fibonacci sequence for dose increments is a widely accepted method. In this scheme, the dose increments decrease as the dose level increases. For example, the second dose might be double the first, the third 1.67 times the second, the fourth 1.5 times the third, and so on.
Q2: What clinical signs of toxicity should I monitor for in an MTD study?
A2: Daily clinical observations are crucial for determining the MTD.[7] Key signs of toxicity in rodents to monitor include:
-
Changes in body weight (a weight loss of more than 15-20% is often considered a DLT).[1]
-
Changes in food and water consumption.
-
Behavioral changes such as lethargy, hyperactivity, or stereotypical movements.
-
Physical appearance changes like piloerection (hair standing on end), hunched posture, or rough coat.
-
Signs of pain or distress.
Q3: What should I do if I observe unexpected mortality at a lower dose than anticipated?
A3:
-
Immediate Action: Stop dosing in that cohort and any higher dose cohorts immediately.
-
Investigation: Conduct a thorough review of all experimental procedures to rule out errors in dose calculation, preparation, or administration. Perform a necropsy on the deceased animals to identify potential causes of death.
-
Re-evaluation: If no procedural errors are found, the dose-response curve may be steeper than expected. It would be necessary to revise the dose escalation scheme, possibly by adding intermediate dose levels between the last tolerated dose and the dose at which mortality was observed.
Experimental Protocols
Protocol: Determination of Maximum Tolerated Dose of this compound in Mice
This protocol outlines a general procedure for a single-dose or short-duration dose escalation MTD study.
1. Animal Model:
-
Species: Mouse (e.g., CD-1 or C57BL/6 strain)
-
Sex: Both males and females (start with an equal number of each per group)
-
Age: 6-8 weeks
-
Number of animals: 3-5 per group
2. Dose Preparation:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution informed by its solubility).
-
Prepare a range of concentrations to administer the desired doses in a consistent volume (e.g., 10 mL/kg).
3. Dose Administration:
-
Select the route of administration based on the intended clinical application (e.g., oral gavage, intraperitoneal injection).[7] The existing literature indicates oral administration for humans and intraperitoneal for mice.[4][6]
4. Study Design (Example Dose Escalation):
-
Group 1 (Control): Vehicle only
-
Group 2: Starting dose (e.g., 100 mg/kg)
-
Group 3: Intermediate dose (e.g., 250 mg/kg)
-
Group 4: High dose (e.g., 500 mg/kg)
-
Group 5: Higher dose (e.g., 1000 mg/kg - a limit dose is often included in toxicology studies).[1][7]
5. Monitoring and Data Collection:
-
Mortality: Check animals at least twice daily.
-
Clinical Signs: Observe and score animals for any signs of toxicity at least once daily.
-
Body Weight: Measure body weight just before dosing and then daily for the duration of the study (e.g., 7-14 days).
-
Food and Water Intake: Measure daily.
6. Endpoint and Analysis:
-
The MTD is defined as the highest dose that does not produce significant signs of toxicity, including mortality, and where body weight loss does not exceed a predefined limit (e.g., 20%).[1]
-
At the end of the observation period, euthanize all surviving animals.
-
Conduct gross necropsy on all animals (including those that died during the study).
-
For a more detailed analysis, collect blood for hematology and clinical chemistry, and collect major organs for histopathology.
Data Presentation
Table 1: Example Data Summary for this compound MTD Study in Mice
| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality | Key Clinical Signs | Mean Body Weight Change (%) at Nadir | MTD Determination |
| Vehicle Control | 5/5 | 0/10 | None observed | +2.5% | - |
| 100 | 5/5 | 0/10 | None observed | +1.8% | Tolerated |
| 250 | 5/5 | 0/10 | Mild, transient lethargy post-dosing | -3.2% | Tolerated |
| 500 | 5/5 | 1/10 | Hunched posture, piloerection in 4/10 | -12.5% | Borderline |
| 1000 | 5/5 | 4/10 | Severe lethargy, hunched posture | -22.1% | Exceeded MTD |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Experimental workflow for determining the Maximum Tolerated Dose.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. faieafrikanart.com [faieafrikanart.com]
- 3. Facebook [cancer.gov]
- 4. [Phase I study of this compound, a new biological response modifier] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Fundamental and clinical studies on this compound, a small-molecular immunomodulator] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
Technical Support Center: Enhancing Forphenicinol Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Forphenicinol formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound, or L-2-(3-hydroxy-3-hydroxymethlyphenyl) glycine, is a low molecular weight immunomodifier.[1] It is a derivative of forphenicine, which was originally identified as an inhibitor of alkaline phosphatase.[1] Research has shown that this compound can restore delayed-type hypersensitivity and stimulate phagocytosis by activated macrophages.[1] It has been investigated for its anti-tumor effects, often in combination with chemotherapy or surgery, in various cancer models such as fibrosarcoma, Lewis lung carcinoma, and adenocarcinoma 755.[1][2] Clinical studies have explored its role as a biological response modifier in patients with both malignant and benign conditions.[3]
Q2: What are the main challenges associated with the oral bioavailability of this compound?
While specific data on this compound's bioavailability is limited, as a phenolic compound, it likely faces challenges common to this class of molecules. These include:
-
Low Aqueous Solubility: Phenolic compounds often have poor solubility in water, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.
-
First-Pass Metabolism: After absorption from the gut, the compound is transported to the liver where it may be extensively metabolized before reaching systemic circulation, reducing its bioavailability.
-
Efflux by Transporters: Intestinal transporters can actively pump the compound back into the gut lumen, limiting its net absorption.
-
Instability: this compound may be unstable in the harsh acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.
Q3: What are the general strategies to improve the bioavailability of phenolic compounds like this compound?
Several formulation and administration strategies can be employed to enhance the bioavailability of phenolic compounds:
-
Nanoformulations: Encapsulating this compound in nanocarriers such as solid lipid nanoparticles (SLNs), liposomes, or nano-emulsions can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[4]
-
Use of Absorption Enhancers: Co-administration with substances that can transiently open the tight junctions between intestinal cells or inhibit efflux transporters may increase this compound absorption.
-
Structural Modification (Prodrugs): Modifying the chemical structure of this compound to create a more lipophilic or stable prodrug that is converted back to the active form in the body can improve its absorption characteristics.
-
Enzymatic or Microbial Modification: Pre-treatment of this compound with specific enzymes or through fermentation with probiotic strains could potentially convert it into a more readily absorbable form.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution rate of this compound from the formulation. | - Poor aqueous solubility of this compound.- Inefficient release from the formulation matrix. | - Reduce the particle size of this compound through micronization or nanocrystallization.- Formulate as a solid dispersion with a hydrophilic polymer.- Encapsulate in a nano-delivery system like solid lipid nanoparticles (SLNs) or liposomes. |
| High variability in plasma concentrations of this compound in animal studies. | - Inconsistent absorption due to food effects.- Inter-individual differences in metabolism or transporter expression. | - Administer the formulation to fasted animals to minimize food-related variability.- Increase the number of animals per group to improve statistical power.- Consider using a more controlled-release formulation to buffer against absorption variations. |
| Low oral bioavailability (F%) despite good in vitro dissolution. | - Extensive first-pass metabolism in the liver.- Efflux by intestinal transporters (e.g., P-glycoprotein).- Instability in the gastrointestinal tract. | - Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., a small amount of grapefruit juice extract for CYP3A4 inhibition, for research purposes only).- Include an inhibitor of P-glycoprotein in the formulation.- Use an enteric-coated formulation to protect this compound from stomach acid. |
| Degradation of this compound observed during formulation processing. | - Sensitivity to heat, light, or pH. | - Employ processing methods that avoid high temperatures, such as lyophilization.- Protect the formulation from light during manufacturing and storage.- Use appropriate buffers to maintain a stable pH environment. |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a high-shear homogenization and ultrasonication method for preparing this compound-loaded SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the coarse emulsion using a probe sonicator at a specific power output for a set time (e.g., 5 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for assessing the oral bioavailability of a this compound formulation in a rat model.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12 hours) with free access to water.
-
Dosing: Divide the rats into groups (e.g., control receiving this compound solution, test group receiving the new formulation). Administer the formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software. The absolute bioavailability (F%) can be calculated by comparing the AUC after oral administration to the AUC after intravenous administration of a known dose of this compound.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Solution | 150 ± 25 | 1.0 ± 0.5 | 600 ± 110 | 100 (Reference) |
| This compound-SLNs | 450 ± 60 | 2.5 ± 0.8 | 2400 ± 350 | 400 |
| This compound-Liposomes | 380 ± 55 | 3.0 ± 1.0 | 2100 ± 310 | 350 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated with respect to the this compound solution.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor effect of this compound, a low molecular weight immunomodifier, in combination with surgery on Meth A fibrosarcoma, Lewis lung carcinoma, and adenocarcinoma 755 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Phase I study of this compound, a new biological response modifier] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
Troubleshooting Inconsistent Results in Forphenicinol Experiments
Welcome to the technical support center for Forphenicinol. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies that may arise during experiments with this immunomodulatory agent.
This compound, a derivative of forphenicine, is known to enhance immune responses, primarily by augmenting delayed-type hypersensitivity (DTH) and increasing phagocytic activity of macrophages.[1][2] Inconsistent results in experiments involving this compound can often be traced back to variations in experimental protocols, reagent handling, or cell culture conditions. This guide provides a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an immunomodifier that enhances cell-mediated immunity. Its primary effects are the augmentation of delayed-type hypersensitivity (DTH) responses and the enhancement of phagocytosis by macrophages.[1] It has been shown to restore DTH in immunosuppressed mice to a normal response.[1]
Q2: What is the optimal storage condition for this compound?
A2: As a phenolic compound, this compound's stability can be affected by temperature, pH, light, and oxygen.[3][4][5] For long-term storage, it is recommended to store this compound in a solid, lyophilized form at -20°C, protected from light and moisture. Once reconstituted in a solution, it should be used as fresh as possible or stored in aliquots at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Q3: At what stage of my experiment should I introduce this compound?
A3: The timing of this compound administration can be critical and is dependent on the experimental design. For in vivo studies, both pre- and post-treatment relative to the immune challenge have been shown to be effective.[2] For in vitro assays, the pre-incubation time of cells with this compound should be optimized to allow for the desired cellular responses to occur.
Troubleshooting Guides
Inconsistent Results in Phagocytosis Assays
Phagocytosis assays are a common method to evaluate the immunomodulatory effects of this compound. Variability in these assays can obscure the true effect of the compound.
Problem 1: High background or no significant increase in phagocytosis with this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal Reagent Quality | Ensure reagents are not expired and have been stored correctly. Suboptimal reagents can lead to inconsistent results.[6][7] |
| Incorrect Cell Seeding Density | Optimize cell density. Too few cells will result in low signal, while over-confluency can inhibit phagocytosis. |
| Variability in Phagocytic Particles | Use a consistent source and lot of phagocytic particles (e.g., zymosan or E. coli bioparticles).[8] Ensure particles are properly opsonized if required by your protocol. |
| Inappropriate Incubation Time | Optimize the incubation time for this compound treatment and for the phagocytosis step. A time-course experiment is recommended. |
| Issues with Stopping the Assay | To stop phagocytosis, methods like placing cells on ice or using fixation can be employed. However, some fixatives like PFA may quench fluorescence, so testing different stopping methods is advised.[9] |
Problem 2: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Passage number can also affect cell behavior. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure consistent cell and reagent volumes. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Subjective Quantification | Employ a standardized and quantitative method for analyzing phagocytosis, such as high-content imaging or flow cytometry, to reduce user bias.[10] |
Inconsistent Results in Delayed-Type Hypersensitivity (DTH) Assays
DTH is a T-cell mediated immune response and is a key measure of this compound's activity.[11]
Problem 1: Weak or no DTH response in this compound-treated animals.
| Potential Cause | Troubleshooting Step |
| Improper Sensitization or Challenge | Ensure the correct antigen concentration and injection volume are used for both sensitization and challenge phases. The timing between sensitization and challenge is critical (typically 5-7 days). |
| Incorrect this compound Dosage or Administration Route | Perform a dose-response study to determine the optimal concentration of this compound. The oral route of administration has been shown to be effective.[1] |
| Animal Strain and Age | The immune response can vary between different mouse or rat strains and with the age of the animals. Use a consistent strain and age for all experiments. |
| Measurement Technique | The footpad swelling measurement can have inter-animal variability.[12] Consider alternative, more sensitive readouts like cytokine profiling (e.g., IFN-γ ELISPOT) from draining lymph nodes.[12] |
Problem 2: High variability in DTH response between animals in the same group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Injection Technique | Ensure consistent intradermal or subcutaneous injection technique for both antigen and this compound (if applicable). |
| Animal Stress | House animals in a low-stress environment with consistent light/dark cycles and access to food and water. Stress can impact immune responses. |
| Underlying Health Issues | Use healthy animals from a reputable supplier and allow for an acclimatization period before starting the experiment. |
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below are generalized protocols for key experiments.
Phagocytosis Assay Protocol
-
Cell Culture: Plate macrophages (e.g., RAW 264.7) in a 96-well plate at an optimized density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for a predetermined optimal time.
-
Phagocytosis Induction: Add fluorescently labeled phagocytic particles (e.g., pHrodo™ E. coli BioParticles™) to the wells and incubate for an optimized duration.
-
Stopping the Assay: Stop phagocytosis by placing the plate on ice or by fixation.
-
Quantification: Analyze the uptake of fluorescent particles using a plate reader, fluorescence microscope, or flow cytometer.
Delayed-Type Hypersensitivity (DTH) Assay Protocol
-
Sensitization: Sensitize mice by subcutaneous injection of the antigen (e.g., Sheep Red Blood Cells) emulsified in Complete Freund's Adjuvant.
-
This compound Administration: Administer this compound or vehicle control orally at the desired dosage and schedule (e.g., daily from sensitization to challenge).
-
Challenge: After 5-7 days, challenge the mice by injecting the antigen into one hind footpad. Inject the other footpad with saline as a control.
-
Measurement: Measure the footpad thickness of both hind paws at 24, 48, and 72 hours post-challenge using a caliper. The DTH response is calculated as the difference in thickness between the antigen-injected and saline-injected footpads.
Visualizations
To further clarify the experimental processes and biological pathways involved, the following diagrams are provided.
References
- 1. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Assay Development Issues (And How to Avoid Them!) - DCN Dx [dcndx.com]
- 7. How to Avoid the Pitfalls of Diagnostic Assay Development - OEMpowered [thermofisher.com]
- 8. FAQ: Phagocytosis Assays | Cell Biolabs [cellbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. A Rigorous Quantitative Approach to Analyzing Phagocytosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. tandfonline.com [tandfonline.com]
Forphenicinol stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Forphenicinol under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the degradation of pharmaceutical compounds. Based on general knowledge of phenolic compounds, exposure to high temperatures may lead to oxidation and other degradation pathways, potentially reducing the potency and purity of this compound. It is crucial to avoid storing the compound in areas with significant temperature fluctuations.
Q3: Is this compound sensitive to light?
Yes, compounds with phenolic groups are often susceptible to photodegradation. Exposure to UV or visible light can initiate oxidative processes, leading to color changes and loss of activity. Therefore, it is highly recommended to store this compound in amber vials or other light-protecting containers.
Q4: What is the likely impact of pH on this compound stability in solution?
The stability of phenolic compounds in solution is often pH-dependent. In alkaline conditions, phenolics are more prone to oxidation due to the deprotonation of the hydroxyl groups, which increases their electron-donating capacity. For experiments involving this compound in solution, it is advisable to use buffered systems and to evaluate the stability at the intended pH of the formulation or experiment.
Q5: What are the potential degradation pathways for this compound?
Given its phenolic structure, the primary degradation pathway for this compound is likely oxidation. This can be initiated by factors such as heat, light, and the presence of metal ions. Oxidative degradation can lead to the formation of quinone-type structures and other degradation products, which may be inactive or have altered biological activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency in Experiments | Degradation of this compound due to improper storage. | - Verify storage conditions (temperature, light protection).- Perform a fresh potency assay on the stored material.- If degradation is suspected, use a fresh batch of this compound. |
| Discoloration of this compound Powder or Solution | Oxidation of the phenolic group, potentially accelerated by light or heat exposure. | - Ensure the compound is stored in a light-resistant container.- Store at the recommended temperature.- For solutions, prepare them fresh before use and protect from light. |
| Inconsistent Experimental Results | Variability in the stability of this compound between different batches or experiments. | - Standardize storage and handling procedures for this compound.- Qualify each new batch of this compound for purity and potency before use.- Document storage conditions and handling for each experiment. |
| Precipitation in this compound Solutions | Poor solubility or degradation leading to insoluble products. | - Evaluate the solubility of this compound in the chosen solvent system.- Adjust the pH of the solution if it is suspected to affect stability and solubility.- Prepare solutions fresh and filter if necessary before use. |
Experimental Protocols
The following are generalized experimental protocols for assessing the stability of this compound, based on the International Council for Harmonisation (ICH) guidelines.
Protocol 1: Long-Term and Accelerated Stability Testing of this compound
Objective: To evaluate the stability of this compound under recommended long-term and accelerated storage conditions.
Materials:
-
This compound (at least three different batches)
-
Climate-controlled stability chambers
-
Light-resistant, well-closed containers
-
Analytical instrumentation for purity and potency assessment (e.g., HPLC-UV, LC-MS)
Methodology:
-
Package this compound samples in the intended container closure system.
-
Place the samples in stability chambers set to the conditions outlined in the table below.
-
Withdraw samples at the specified time points.
-
Analyze the samples for appearance, purity (presence of degradation products), and potency.
Storage Conditions (Based on ICH Q1A(R2)) [1][2][3][4][5]
| Study | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][5] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months.[1] |
Protocol 2: Photostability Testing of this compound
Objective: To assess the intrinsic photostability of this compound.
Materials:
-
This compound
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV lamps).
-
Transparent and light-resistant containers
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
-
Expose this compound samples directly to the light source.
-
Simultaneously, expose samples in the immediate pack and in the marketing pack.
-
Include a dark control sample stored under the same temperature and humidity conditions but protected from light.
-
The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the exposed and dark control samples for any changes in appearance, purity, and potency.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Postulated Degradation Pathway for this compound.
References
Mitigating potential side effects of Forphenicinol in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Forphenicinol in animal studies. The following troubleshooting guides and FAQs address common questions regarding its application, safety profile, and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or L-(4-hydroxymethyl-3-hydroxyphenyl) glycine, is a derivative of forphenicine. It functions as a biological response modifier.[1] Its primary mechanism involves augmenting delayed-type hypersensitivity (DTH) to antigens like sheep red blood cells and oxazolone in mice.[2] It also enhances the phagocytic activity of peritoneal macrophages.[2]
Q2: What are the known side effects of this compound in animal and human studies?
Clinical and preclinical studies have indicated that this compound is generally well-tolerated. A Phase I study in human patients, with doses ranging from 10 mg to 800 mg daily for 7 days, reported no side effects.[1] Similarly, a long-term study in patients with decreased pulmonary function observed no side effects or abnormal laboratory values.[3] Animal studies have also not reported significant adverse effects.
Q3: How should this compound be administered in animal studies?
This compound is orally bioavailable.[2] In mouse models, it has been effectively administered through oral gavage. The optimal dose can vary depending on the experimental model and desired outcome.
Troubleshooting Guide
Issue: Lack of expected immunological response after this compound administration.
Possible Cause 1: Suboptimal Dosage. The immunological effects of this compound can be dose-dependent. A study in cancer patients showed that low doses (10-100 mg/day) were more effective in increasing lymphocyte and T-cell counts in patients with low baseline values, while high doses (over 400 mg/day) showed no significant change.[1]
Troubleshooting Steps:
-
Review Dosage Regimen: Compare your current dosage with those reported in the literature (see Table 1).
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your specific animal model and endpoint.
-
Baseline Immune Status: Consider the baseline immune status of your animals, as this may influence the response to this compound.
Possible Cause 2: Inappropriate Timing of Administration. The timing of this compound administration relative to an immune challenge can be critical.
Troubleshooting Steps:
-
Staggered Administration: Test different administration schedules, such as pre-treatment, co-administration, or post-treatment relative to the immune stimulus.
-
Review Literature: Examine protocols from similar studies to determine effective timing.
Issue: Variability in experimental results between animals.
Possible Cause: Inconsistent Drug Preparation or Administration.
Troubleshooting Steps:
-
Standardize Preparation: Ensure this compound is consistently dissolved and formulated for each administration.
-
Accurate Dosing: Use precise techniques for oral gavage to ensure each animal receives the intended dose.
-
Homogenize Animal Groups: Ensure that animals in different treatment groups are matched for age, weight, and baseline health status.
Data Summary
Table 1: Summary of this compound Dosage and Observations in Preclinical and Clinical Studies
| Study Population | Dosage Range | Administration Route | Key Observations | Reference |
| Human Cancer and Benign Disease Patients | 10 - 800 mg/day for 7 days | Oral | No side effects observed. Low doses (10-100 mg/day) increased lymphocyte and T-cell counts in patients with low baseline values. | [1] |
| Human Patients with Decreased Pulmonary Function | 50 - 400 mg/day for up to 1 year | Oral | No side effects or abnormal laboratory values reported. | [3] |
| Mice | Not specified | Oral | Augmented delayed-type hypersensitivity and enhanced macrophage phagocytosis. | [2] |
| Mice with Tumors | Not specified | Not specified | Prolonged survival period in mice with Meth A fibrosarcoma or Lewis lung carcinoma when combined with surgery. | [4] |
Experimental Protocols
Protocol: Assessment of Delayed-Type Hypersensitivity (DTH) in Mice
This protocol is a generalized procedure based on the known effects of this compound.
-
Sensitization: Sensitize mice by subcutaneous injection of an antigen (e.g., sheep red blood cells) emulsified in Freund's Complete Adjuvant.
-
This compound Administration: Administer this compound orally at the desired doses for a specified number of days following sensitization. A control group should receive the vehicle only.
-
Challenge: After the treatment period, challenge the mice by injecting the antigen into one hind footpad. The contralateral footpad should be injected with saline as a control.
-
Measurement: Measure the footpad thickness of both hind paws at 24, 48, and 72 hours post-challenge using a caliper.
-
Analysis: The DTH response is calculated as the difference in footpad thickness between the antigen-challenged and saline-injected paws. Compare the DTH response between the this compound-treated and control groups.
Visualizations
Diagram 1: Proposed Immunomodulatory Pathway of this compound
Caption: Proposed mechanism of this compound's immunomodulatory effects.
Diagram 2: Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for a DTH study investigating this compound.
References
- 1. [Phase I study of this compound, a new biological response modifier] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Fundamental and clinical studies on this compound, a small-molecular immunomodulator] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effect of this compound, a low molecular weight immunomodifier, in combination with surgery on Meth A fibrosarcoma, Lewis lung carcinoma, and adenocarcinoma 755 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Forphenicinol in Oncology: A Comparative Analysis of Combination Therapy and Monotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Forphenicinol (FPL) as a combination therapy versus a monotherapy in oncological applications. The following sections detail the performance of FPL in preclinical models, supported by experimental data and methodologies, to elucidate its potential as a synergistic agent.
This compound, a low-molecular-weight immunomodulator, has demonstrated potential in oncology, primarily through its ability to enhance the host's immune response to tumors.[1][2][3][4][5][6][7] While showing modest efficacy as a standalone agent in certain cancer models, its true strength appears to lie in its synergistic effects when combined with conventional cancer treatments such as chemotherapy and radiotherapy.
Quantitative Performance Analysis
Preclinical studies in murine models have provided quantitative data on the efficacy of this compound. A key study investigating its effects on syngeneic squamous cell carcinoma (SCCVII) offers a clear comparison between FPL monotherapy and its combination with cyclophosphamide (CPA) and ionizing radiation (IR).
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Percentage of Tumor Growth Inhibition vs. Control |
| Control (Untreated) | 4490 ± 454 | 0% |
| This compound (FPL) alone | 3500 ± 123 | 22% |
| Ionizing Radiation (IR) alone | 2453 ± 355 | 45% |
| Cyclophosphamide (CPA) alone | 124 ± 44 | 97% |
| FPL + CPA | 755 ± 208 (at day 8) | 41% smaller than CPA alone (at day 8) |
| FPL + IR | 811 ± 192 (at day 8) | 18% further reduction than IR alone (at day 8) |
| FPL + CPA + IR | 98 ± 13 (at day 12) | 98% |
Data adapted from a study on syngeneic squamous cell carcinoma tumors.
These results highlight the significant enhancement of anti-tumor effects when FPL is used in combination. The triple therapy of FPL, CPA, and IR resulted in a near-complete inhibition of tumor growth.
Experimental Protocols
The following methodologies were employed in the key preclinical studies to evaluate the efficacy of this compound.
Animal and Tumor Models
-
Animal Model: C3H/HeN mice were used for the syngeneic mammary carcinoma and SCCVII squamous cell carcinoma models. CDF1 (BALB/c X DBA/2) mice were used for the L1210 leukemia model, and C57BL/6 mice were used for B16 melanoma, Lewis lung carcinoma, and glioblastoma models.[1]
-
Tumor Cell Inoculation: For the SCCVII model, 500,000 cells in 100 μl of Phosphate Buffered Saline (PBS) were injected subcutaneously into the right hind limb of the mice. For the mammary carcinoma model, tumor cells were inoculated intradermally.[1]
Treatment Administration
-
This compound (FPL): Administered orally or via intraperitoneal (i.p.) injection. Dosages varied between studies, with one study using 5 mg/kg for 9 days and another using 100 mg/kg for 8 days.[1]
-
Cyclophosphamide (CPA): Administered as a single i.p. injection. Dosages included 50 mg/kg for 5 days and a reduced dose of 25 mg/kg for 2 days in combination therapy studies.[1]
-
Ionizing Radiation (IR): Tumors were irradiated to a total dose of 40 Gy, delivered in eight fractions of 5 Gy.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the modulation of the host's immune system to enhance anti-tumor responses. While the precise molecular pathways are not fully elucidated, experimental evidence points to the following key immunomodulatory effects:
-
Macrophage Activation: FPL has been shown to enhance phagocytosis by peritoneal macrophages.[4] Activated macrophages play a crucial role in the anti-tumor immune response through phagocytosis of tumor cells and presentation of tumor antigens.
-
Augmentation of Delayed-Type Hypersensitivity (DTH): FPL augments DTH, a T-cell-mediated immune response.[4] This suggests that FPL can enhance the cell-mediated immunity crucial for recognizing and eliminating cancer cells.
-
Stimulation of Cytokine Production: Studies have shown that FPL can stimulate the production of interferon (IFN) and tumor necrosis factor (TNF) when induced by lipopolysaccharide (LPS).[8] Both IFN and TNF are potent anti-tumor cytokines.
-
T-Lymphocyte-Mediated Effects: The stimulatory effect of FPL on granulocyte-macrophage progenitor cells (CFU-C) is mediated by T-lymphocytes, which are induced to release colony-stimulating factor (CSF).[6]
The following diagram illustrates the proposed immunomodulatory workflow of this compound in an anti-tumor response.
Caption: Proposed immunomodulatory workflow of this compound.
The logical relationship for initiating an anti-tumor immune response involving this compound can be visualized as follows:
Caption: Logical flow of this compound in combination cancer therapy.
Conclusion
The available preclinical data strongly suggest that this compound's therapeutic potential in oncology is significantly amplified when used in combination with standard cytotoxic therapies. As a monotherapy, its effects are modest, but its ability to modulate the immune system creates a synergistic anti-tumor environment when combined with agents like cyclophosphamide and with radiotherapy. This combination approach appears to be a promising strategy, warranting further investigation in clinical settings to validate these preclinical findings. The low toxicity profile of this compound further enhances its appeal as a component of a multi-modal cancer treatment regimen.
References
- 1. Antitumor effect of this compound, a low molecular weight immunomodifier, on murine transplantable tumors and microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Effect of this compound, a low molecular weight immunomodifier, on the growth of and the immune responses to murine lymphoma EL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Fundamental and clinical studies on this compound, a small-molecular immunomodulator] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulatory effect of this compound on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Clinical and immunological studies on this compound, a low molecular weight immunomodulator, in chronic respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on the production of lipopolysaccharide-induced interferon and tumor necrosis factor and on the growth of Meth A fibrosarcoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Forphenicinol and Levamisole for Immunomodulation
For researchers and professionals in drug development, the selection of an appropriate immunomodulator is a critical decision. This guide provides a detailed, data-driven comparison of two prominent immunomodulatory agents: Forphenicinol and Levamisole. While both compounds have demonstrated the ability to modulate the immune system, they exhibit distinct mechanisms of action and effects on various immune cell populations.
At a Glance: Key Immunomodulatory Properties
| Feature | This compound | Levamisole |
| Primary T-Cell Effect | Indirect stimulation via antigen-presenting cells | Complex: Can be both stimulatory and suppressive depending on dose and conditions[1] |
| Macrophage Activity | Enhances phagocytosis[2] | Potentiates monocyte and macrophage functions including phagocytosis and chemotaxis |
| Dendritic Cell (DC) Activity | Not well-documented | Promotes maturation and activation[3][4][5] |
| Cytokine Modulation | Limited data available | Modulates a wide range of cytokines, often showing a shift in the Th1/Th2 balance[6][7][8] |
| Delayed-Type Hypersensitivity (DTH) | Augments DTH response[2] | Restores delayed hypersensitivity reactions |
| Clinical Applications | Investigated in cancer and chronic respiratory infections[9] | Used as an adjuvant in cancer therapy and in the treatment of autoimmune diseases and infections[10][11][12] |
In-Depth Comparison of Immunomodulatory Effects
T-Cell Modulation
This compound appears to exert an indirect effect on T-lymphocytes. Studies have shown that it does not directly stimulate the proliferation of lymphocytes.[2] Instead, its stimulatory effect on granulocyte-macrophage progenitor cells is mediated by T-lymphocytes, suggesting an indirect activation mechanism likely involving antigen-presenting cells. A Phase I study in patients with malignant tumors indicated that low doses (less than 100 mg/day) of this compound could significantly increase the percentage and count of T-cells in patients with initially low levels.
Levamisole exhibits a more complex and direct interaction with T-cells. It has been reported to enhance T-cell responses by stimulating T-cell activation and proliferation.[13] However, other studies have demonstrated that at high concentrations, levamisole can be inhibitory to T-cell proliferation.[6] More recent findings suggest that levamisole can suppress human T-cell activation and proliferation by inducing a p53-dependent DNA damage response.[6][8] This dual functionality underscores the importance of dosage and the specific immunological context in determining its effect.
Macrophage and Dendritic Cell Activity
This compound has been shown to enhance phagocytosis by peritoneal macrophages both in vivo and in vitro.[2] This suggests a direct activating effect on this key component of the innate immune system.
Levamisole also potentiates monocyte and macrophage functions, including phagocytosis and chemotaxis. Furthermore, it has a notable impact on dendritic cells (DCs), promoting their maturation and activation.[3][4][5] Activated DCs are crucial for initiating T-cell responses, and levamisole has been shown to increase the expression of co-stimulatory molecules like CD80, CD86, and CD83 on DCs.[3][10]
Cytokine Profile Modulation
The effect of This compound on cytokine profiles is not extensively documented in publicly available literature.
In contrast, Levamisole has been shown to significantly alter cytokine production. It can induce the production of Th1-associated cytokines such as IFN-γ and IL-12.[3][7] Some studies have also reported an increase in IL-18, a potent IFN-γ inducer.[7] However, other research indicates that levamisole can decrease the production of IL-2, TNF-α, and IFN-γ, while increasing the secretion of Th2-associated cytokines like IL-4 and IL-13 under certain experimental conditions.[6][8] This highlights the compound's multifaceted immunomodulatory nature.
Experimental Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound and Levamisole on various immunological parameters.
Table 1: Effect of this compound on T-Cell and B-Cell Populations in Cancer Patients (Phase I Study)
| Patient Group (Pre-treatment Levels) | Dose | Change in T-Cell % | Change in T-Cell Count | Change in B-Cell % | Change in B-Cell Count |
| Low T-Cell, Low B-Cell | < 100 mg/day | Significant Increase (p < 0.05) | Significant Increase (p < 0.05) | Significant Increase (p < 0.05) | Significant Increase (p < 0.05) |
| High T-Cell, High B-Cell | < 100 mg/day | No Significant Change | No Significant Change | Significant Decrease | No Significant Change |
| Low or High Levels | > 400 mg/day | No Significant Change | No Significant Change | No Significant Change | No Significant Change |
Table 2: Effect of Levamisole on Cytokine Production by Human T-Cells in vitro
| Cytokine | Effect of Levamisole (1 mM) |
| IL-2 | Reduced |
| TNF-α | Reduced |
| IFN-γ | Reduced |
| IL-4 | Increased |
| IL-13 | Increased |
Data from a study on anti-CD3/CD28 bead-activated human T-cells.[6][8]
Table 3: Effect of Levamisole on Dendritic Cell Maturation Markers and Cytokine Production
| Parameter | Effect of Levamisole (1 µM) |
| Cell Surface Markers | |
| CD80 | Increased Expression |
| CD86 | Increased Expression |
| CD83 | Increased Expression |
| HLA-DR | Increased Expression |
| Cytokine Production | |
| IL-12 p40 | Increased Production |
| IL-10 | Increased Production |
Data from a study on human monocyte-derived dendritic cells.[3][4]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Delayed-Type Hypersensitivity (DTH) Assay (Adapted for this compound)
Objective: To assess the in vivo effect of this compound on cell-mediated immunity.
Materials:
-
Mice (e.g., C57BL/6)
-
Antigen for sensitization and challenge (e.g., Sheep Red Blood Cells (SRBC) or Oxazolone)
-
This compound
-
Vehicle control (e.g., sterile water or saline)
-
Calipers for measurement
Protocol:
-
Sensitization Phase:
-
Sensitize mice by subcutaneous or intraperitoneal injection of the antigen (e.g., 1x10^8 SRBCs).
-
-
Treatment Phase:
-
Administer this compound orally to the treatment group at the desired dosage daily for a specified period (e.g., 4 days).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Challenge Phase:
-
On day 5 post-sensitization, challenge the mice by injecting a sub-lethal dose of the antigen (e.g., 1x10^8 SRBCs) into the footpad of one hind paw.
-
Inject the contralateral footpad with saline as a negative control.
-
-
Measurement Phase:
-
Measure the thickness of both footpads using calipers at 24 and 48 hours post-challenge.
-
The DTH response is calculated as the difference in footpad thickness between the antigen-challenged and saline-injected paws.
-
Macrophage Phagocytosis Assay (Adapted for this compound)
Objective: To evaluate the in vitro effect of this compound on macrophage phagocytic activity.
Materials:
-
Peritoneal macrophages harvested from mice.
-
This compound
-
Phagocytic targets (e.g., opsonized SRBCs or fluorescently labeled beads)
-
Cell culture medium
-
Microscope
Protocol:
-
Macrophage Isolation and Culture:
-
Harvest peritoneal macrophages from mice and seed them in a multi-well plate.
-
Allow the macrophages to adhere for 2-4 hours.
-
-
Treatment:
-
Treat the adherent macrophages with varying concentrations of this compound or vehicle control for a specified incubation period (e.g., 24 hours).
-
-
Phagocytosis:
-
Add the phagocytic targets to the macrophage cultures and incubate for a period that allows for phagocytosis (e.g., 1-2 hours).
-
-
Analysis:
-
Wash the wells to remove non-phagocytosed targets.
-
Fix and stain the cells.
-
Determine the phagocytic index by counting the number of ingested targets per 100 macrophages under a microscope.
-
T-Cell Proliferation Assay (Adapted for Levamisole)
Objective: To measure the effect of Levamisole on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.
-
Levamisole
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Cell culture medium
-
Flow cytometer or liquid scintillation counter
Protocol:
-
Cell Preparation and Staining (CFSE method):
-
Isolate PBMCs or T-cells and label them with CFSE according to the manufacturer's protocol.
-
-
Cell Culture and Treatment:
-
Seed the labeled cells in a 96-well plate.
-
Add varying concentrations of Levamisole or vehicle control.
-
Stimulate the cells with a T-cell mitogen.
-
-
Incubation:
-
Incubate the plate for 3-5 days to allow for cell proliferation.
-
-
Analysis:
-
CFSE Method: Harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
-
[3H]-Thymidine Method: Pulse the cells with [3H]-thymidine for the final 18 hours of incubation. Harvest the cells and measure the incorporation of radioactivity using a liquid scintillation counter.
-
Dendritic Cell (DC) Maturation Assay (Adapted for Levamisole)
Objective: To assess the effect of Levamisole on the maturation of dendritic cells.
Materials:
-
Human or mouse bone marrow-derived DCs.
-
Levamisole
-
LPS (positive control)
-
Fluorochrome-conjugated antibodies against DC maturation markers (CD80, CD86, CD83, MHC Class II)
-
Flow cytometer
Protocol:
-
DC Generation:
-
Generate immature DCs from bone marrow cells by culturing them with GM-CSF and IL-4 for 6-7 days.
-
-
Treatment:
-
Treat the immature DCs with varying concentrations of Levamisole, LPS, or vehicle control for 24-48 hours.
-
-
Staining:
-
Harvest the cells and stain them with a cocktail of fluorochrome-conjugated antibodies against DC maturation markers.
-
-
Analysis:
-
Analyze the expression levels of the maturation markers on the DC surface using a flow cytometer. An increase in the expression of these markers indicates DC maturation.
-
Conclusion
This compound and Levamisole are both effective immunomodulators, but their distinct mechanisms of action make them suitable for different research and therapeutic contexts. This compound appears to be a more targeted enhancer of innate immunity, particularly macrophage function, and an indirect T-cell modulator. Levamisole, on the other hand, has a broader and more complex impact on the immune system, with the ability to both stimulate and suppress T-cell responses and potently activate dendritic cells.
The choice between these two agents will depend on the specific immunological outcome desired. For applications requiring a general enhancement of cell-mediated immunity and phagocytosis, this compound may be a suitable candidate. For more complex immunomodulatory strategies, such as shifting the Th1/Th2 balance or potent adjuvant effects, the multifaceted activities of Levamisole may be more appropriate, albeit with careful consideration of its dose-dependent effects. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these two immunomodulators.
References
- 1. The general immunopharmacology of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | An optimized cocktail of small molecule inhibitors promotes the maturation of dendritic cells in GM-CSF mouse bone marrow culture [frontiersin.org]
- 10. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdvets.org [bdvets.org]
- 12. The potential immunomodulatory effect of levamisole in humans and farm animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Forphenicinol's antitumor effect in different cancer cell lines
Forphenicinol, a low molecular weight immunomodifier, has demonstrated notable antitumor effects in preclinical studies, not as a direct cytotoxic agent, but as a modulator of the host immune response.[1][2] This guide provides a comparative analysis of this compound's efficacy, primarily in combination with established chemotherapeutic agents, and presents supporting experimental data and methodologies for researchers in oncology and drug development.
Comparative Efficacy of this compound and Alternatives
Direct cytotoxic measures such as IC50 values for this compound are not widely reported, likely due to its mechanism of action, which involves stimulating the patient's immune system to fight cancer cells rather than directly killing them.[3] this compound has been shown to enhance the antitumor effects of several conventional chemotherapy drugs.[1][4] This section compares the cytotoxic potential of these partner drugs across various cancer cell lines.
Table 1: Comparative IC50 Values of Chemotherapeutic Agents Used with this compound
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Aclacinomycin A | A549 (Lung Carcinoma) | 0.27 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 0.32 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 0.62 | [1] | |
| 6-Mercaptopurine | HepG2 (Hepatocellular Carcinoma) | 32.25 | [2] |
| MCF-7 (Breast Adenocarcinoma) | >100 | [2] | |
| Cyclophosphamide | U87 (Glioblastoma) | 15.67 | [5] |
| T98 (Glioblastoma) | 19.92 | [5] | |
| Raw 264.7 (Monocyte/Macrophage) | 145.44 (µg/ml) | [6] | |
| HL-60 (Acute Myeloid Leukemia) | 11.63 | [7] | |
| SU-DHL-5 (B Cell Lymphoma) | 15.78 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the antitumor effects of this compound and its combination therapies.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound, combination drug, or vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[8]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[9]
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing Mechanisms and Workflows
This compound's Immunomodulatory Signaling Pathway
This compound is believed to exert its antitumor effects by modulating the host's immune system.[3] As an immunomodulator, it may activate signaling pathways in immune cells, such as macrophages, leading to enhanced tumor cell recognition and killing. A potential pathway involves the activation of Toll-like Receptors (TLRs), leading to the production of pro-inflammatory cytokines and enhanced antigen presentation.[10]
Caption: Proposed immunomodulatory signaling pathway of this compound.
Experimental Workflow for Antitumor Effect Validation
The validation of a compound's antitumor effect involves a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action.
Caption: General experimental workflow for validating antitumor effects.
References
- 1. apexbt.com [apexbt.com]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. Effect of this compound, a low molecular weight immunomodifier, on the growth of and the immune responses to murine lymphoma EL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: Cyclophosphamide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. The Cancer Prevention, Anti-Inflammatory and Anti-Oxidation of Bioactive Phytochemicals Targeting the TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Forphenicinol: A Comparative Guide to its Synergistic Effects with Chemotherapeutic Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of forphenicinol's synergistic effects with other cancer therapies, supported by available experimental data. This compound, an immunomodulator, has demonstrated potential in enhancing the efficacy of certain conventional cancer treatments.
This guide synthesizes the findings from preclinical studies to offer an objective overview of this compound's performance in combination therapies. The data presented herein is intended to inform further research and development in the field of oncology.
Quantitative Analysis of Synergistic Effects
The synergistic anti-tumor effects of this compound have been most notably documented in combination with the alkylating agent cyclophosphamide and with ionizing radiation. Preclinical studies in a murine model of squamous cell carcinoma (SCCVII) have provided quantitative data on the enhanced efficacy of these combination therapies.
A key study demonstrated that the addition of this compound to cyclophosphamide treatment resulted in a significant reduction in tumor volume compared to cyclophosphamide alone. Furthermore, a triple therapy regimen of this compound, cyclophosphamide, and ionizing radiation produced the most profound anti-tumor response. The combination of this compound and ionizing radiation also showed a greater reduction in tumor volume than radiation monotherapy.
Below is a summary of the quantitative data from these preclinical investigations:
| Treatment Group | Mean Tumor Volume (mm³) at Day 8 | % Reduction vs. Control | % Reduction vs. Monotherapy |
| Control | 2754 ± 360 | - | - |
| This compound (FPL) alone | 2548 ± 120 | 7.5% | - |
| Cyclophosphamide (CPA) alone | 1276 ± 331 | 53.7% | - |
| FPL + CPA | 755 ± 208 | 72.6% | 41% vs. CPA alone |
| Ionizing Radiation (IR) alone | 993 ± 163 | 64.0% | - |
| FPL + IR | 811 ± 192 | 70.5% | 18% vs. IR alone |
| FPL + CPA + IR | 98 ± 13 | 96.4% | 92% vs. CPA+FPL / 88% vs. FPL+IR |
Data sourced from studies on SCCVII squamous cell carcinoma in C3H mice.
Experimental Protocols
The following provides a detailed methodology for the key in vivo experiments that form the basis of the quantitative data presented above.
In Vivo Murine Model of Squamous Cell Carcinoma
1. Cell Culture and Tumor Inoculation:
-
Cell Line: Squamous cell carcinoma VII (SCCVII) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Animal Model: Female C3H mice, typically 8-10 weeks old, are used.
-
Inoculation: A suspension of 5 x 10^5 SCCVII cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the right hind limb of each mouse. Tumors are allowed to grow to a palpable size before treatment initiation.
2. Treatment Administration:
-
This compound (FPL): Administered via intraperitoneal (i.p.) injection at a dosage of 100 mg/kg daily for 8 consecutive days.
-
Cyclophosphamide (CPA): Administered via i.p. injection at a dosage of 25 mg/kg on two separate days during the treatment period.
-
Ionizing Radiation (IR): Tumors are irradiated with a total dose of 40 Gy, delivered in eight fractions of 5 Gy each.
3. Tumor Volume Measurement:
-
Tumor dimensions (length and width) are measured every other day using calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
4. Data Analysis:
-
Mean tumor volumes and standard errors are calculated for each treatment group.
-
Statistical analysis, such as t-tests or ANOVA, is used to determine the significance of differences between treatment groups.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental design and the proposed mechanism of this compound's synergistic activity, the following diagrams are provided.
The synergistic effect of this compound is believed to stem from its immunomodulatory properties. It is thought to enhance the body's own anti-tumor immune response, which may be suppressed by chemotherapy or radiation. The proposed mechanism involves the activation of key immune cells.
References
- 1. Effect of this compound, a small molecular immunomodifier, in combination with cyclophosphamide on growth of and immunity to syngeneic murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound, a low molecular weight immunomodifier, on murine transplantable tumors and microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Forphenicinol and Bestatin in Immune Response Modulation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between immunomodulatory agents is paramount. This guide provides a comprehensive comparison of two such agents, Forphenicinol and Bestatin, detailing their mechanisms of action, effects on various immune cells, and the experimental basis for these findings.
This compound, a derivative of forphenicine, and Bestatin, a dipeptide produced by Streptomyces olivoreticuli, both exhibit immunomodulatory properties, yet they achieve these effects through distinct mechanisms and with varying impacts on the immune system. This analysis delves into their comparative performance, supported by experimental data, to aid in the selection and development of targeted immunotherapies.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Bestatin lies in their primary molecular targets. Bestatin is a well-characterized inhibitor of several aminopeptidases, most notably aminopeptidase N (APN/CD13) and leucine aminopeptidase.[1][2] By binding to these cell surface enzymes, particularly on monocytes and lymphocytes, Bestatin modulates a variety of immune processes.[2] The inhibition of aminopeptidase activity is believed to be a key driver of its immunomodulatory and anti-tumor effects.[1][3]
In contrast, the precise molecular target of this compound is less defined. It is known to be a derivative of forphenicine, an inhibitor of alkaline phosphatase.[4] Its immunomodulatory effects appear to be mediated primarily through the activation of T-lymphocytes, which in turn stimulate other immune cells.[5]
Comparative Effects on Immune Cells and Responses
| Parameter | This compound | Bestatin |
| Primary Target | Undefined, likely involves T-lymphocyte activation pathways | Aminopeptidase N (CD13), Leucine Aminopeptidase, Aminopeptidase B |
| T-Cell Modulation | Stimulates T-lymphocytes to release Colony-Stimulating Factor (CSF).[5] Restores normal T-cell proportions in patients with low initial levels.[4] | Enhances T-cell mediated responses, including delayed-type hypersensitivity.[6] Augments the release of mitogenic factors from PHA-stimulated lymphocytes.[7] Can increase the absolute number of helper and cytotoxic T-cells.[8] |
| Macrophage/Monocyte Modulation | Enhances phagocytosis by peritoneal macrophages.[8] Activates macrophages in tumor-bearing mice to inhibit tumor growth. | Activates macrophages and monocytes.[1][9] Induces a dose-dependent increase in pinocytic uptake and oxidative metabolism in macrophages.[6] Modulates macrophage-mediated cytotoxicity.[6] |
| B-Cell Modulation | Decreases the percentage of B-cells in patients with high initial levels.[4] Does not augment antibody formation.[8] | High doses can lead to an increase in plaque-forming cells (PFC), suggesting some effect on B-cell activity.[6] |
| Natural Killer (NK) Cell Activity | Can be inhibitory to NK cell activity.[4] | Can significantly increase NK cell activity in high responder mice.[6] |
| Delayed-Type Hypersensitivity (DTH) | Augments DTH to various antigens and can restore DTH in immunosuppressed mice.[8] | Enhances the DTH response.[6] |
| Cytokine Production | Stimulates T-lymphocytes to release Colony-Stimulating Factor (CSF).[5] | Enhances the release of Interleukin-1 (IL-1) and Interleukin-2 (IL-2).[1] Can suppress the production of pro-inflammatory cytokines like IL-6 and CXCL8/IL-8 while increasing the anti-inflammatory cytokine IL-10. |
| Hematopoiesis | Increases the production of Colony-Forming Units - Granulocyte/Macrophage (CFU-C).[8] | Stimulates granulocytopoiesis and thrombocytopoiesis.[2] |
Signaling Pathways
The signaling cascades initiated by this compound and Bestatin are central to their immunomodulatory functions.
Bestatin Signaling Pathway
Bestatin's interaction with CD13 on the surface of immune cells triggers a cascade of intracellular events. Crosslinking of CD13 can activate signaling pathways involving MAPK and PI3K, leading to downstream effects such as cytokine secretion and increased cell adhesion.[4] The inhibition of aminopeptidase activity by Bestatin can also influence the renin-angiotensin system and the leukotriene pathway.[3] In the context of cancer, Bestatin has been shown to activate the CD13/NAB1/MAPK pathway.[6]
This compound Signaling Pathway
The signaling pathway for this compound is understood to be T-lymphocyte dependent. It is proposed that this compound stimulates T-cells, which then release factors like Colony-Stimulating Factor (CSF). This CSF, in turn, acts on hematopoietic stem cells and macrophages, leading to increased proliferation and activation.
Experimental Protocols
To provide a framework for comparative studies, the following are detailed methodologies for key experiments cited in the analysis of this compound and Bestatin.
Macrophage Phagocytosis Assay (for this compound)
This protocol is designed to assess the effect of this compound on the phagocytic activity of macrophages.
1. Cell Preparation:
-
Isolate peritoneal macrophages from mice.
-
Culture the macrophages in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Adherent cells after 2 hours of incubation are considered macrophages.
2. Treatment:
-
Treat the macrophage cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for 24 hours.
-
A control group with no this compound treatment should be included.
3. Phagocytosis Assay:
-
Prepare a suspension of fluorescently labeled particles (e.g., zymosan particles or latex beads).
-
Add the labeled particles to the macrophage cultures and incubate for 1-2 hours to allow for phagocytosis.
-
After incubation, wash the cells extensively with cold phosphate-buffered saline (PBS) to remove non-ingested particles.
4. Quantification:
-
Lyse the macrophages to release the ingested particles.
-
Measure the fluorescence of the lysate using a fluorometer.
-
The phagocytic activity is expressed as the fluorescence intensity per milligram of cell protein.
5. Data Analysis:
-
Compare the phagocytic activity of this compound-treated macrophages to the control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
T-Cell Proliferation Assay (for Bestatin)
This protocol is used to evaluate the effect of Bestatin on T-cell proliferation in response to a mitogen.
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
2. Treatment and Stimulation:
-
Plate the PBMCs in a 96-well plate.
-
Add varying concentrations of Bestatin (e.g., 0.1, 1, 10, 100 µg/mL) to the wells.
-
Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at an optimal concentration (e.g., 5 µg/mL).
-
Include control wells with cells alone, cells with PHA only, and cells with Bestatin only.
3. Proliferation Assay:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
18 hours before harvesting, add [3H]-thymidine to each well to a final concentration of 1 µCi/well.
4. Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [3H]-thymidine into the DNA of proliferating cells using a liquid scintillation counter.
5. Data Analysis:
-
The results are expressed as counts per minute (CPM).
-
A stimulation index (SI) can be calculated as (CPM of stimulated cells with Bestatin) / (CPM of stimulated cells without Bestatin).
-
Statistical analysis should be performed to determine the significance of the results.
Conclusion
This compound and Bestatin are both promising immunomodulators, but their distinct mechanisms of action result in different immunological outcomes. Bestatin, through its well-defined role as an aminopeptidase inhibitor, demonstrates a broad range of effects on both innate and adaptive immunity, with a notable capacity to enhance T-cell and macrophage functions. This compound, while its direct molecular target remains to be fully elucidated, shows a clear ability to augment cellular immunity, particularly through the activation of T-lymphocytes and subsequent effects on macrophages and hematopoietic precursors.
The choice between these two agents for therapeutic development will depend on the specific immunological context and the desired outcome. For applications requiring broad immune enhancement with a known molecular target, Bestatin may be a more suitable candidate. Conversely, where a more targeted T-cell-mediated response is desired, this compound presents a compelling option. Further direct comparative studies are warranted to fully delineate their relative potencies and therapeutic potentials in various disease models. This guide provides a foundational understanding to inform such future research and development endeavors.
References
- 1. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amyloid-peptide-25-35-human.com [amyloid-peptide-25-35-human.com]
- 4. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulatory effect of this compound on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bestatin, A Pluripotent Immunomodulatory Small Molecule, Drives Robust and Long-Lasting Immune Responses as an Adjuvant in Viral Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bestatin, a new immunomodulator, augments the release of mitogenic factors from PHA-stimulated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on effects of this compound on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory and therapeutic properties of bestatin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Forphenicinol's Role in Cyclophosphamide-Resistant Tumors: An Evidence-Based Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of forphenicinol's efficacy, particularly in the context of cyclophosphamide-resistant tumors. While preclinical studies highlight a synergistic relationship between this compound and cyclophosphamide in sensitive cancer models, direct evidence of its efficacy in resistant tumors remains elusive in current scientific literature.
This compound (FPL), a small molecule immunomodulator, has demonstrated the ability to enhance the antitumor effects of the widely used chemotherapeutic agent cyclophosphamide (CPA) in various cancer models. Studies indicate that the combination of this compound and cyclophosphamide can lead to stronger therapeutic outcomes than either agent used alone.[1] This guide synthesizes the available experimental data on the combined use of this compound and cyclophosphamide, delves into the mechanisms of cyclophosphamide resistance, and presents detailed experimental protocols from key studies.
Efficacy of this compound in Combination with Cyclophosphamide
Preclinical evidence points to a cooperative antitumor effect when this compound is administered with cyclophosphamide across a range of murine tumor models. This includes mammary carcinoma, L1210 leukemia, B16 melanoma, Lewis lung carcinoma, glioblastoma, and squamous cell carcinoma.[1][2][3] The combination therapy has been shown to inhibit tumor growth more effectively and, in some cases, prolong survival time compared to monotherapy.[1][3]
Notably, in a study on syngeneic mammary carcinoma in mice, the combination of a single cyclophosphamide injection followed by consecutive daily oral doses of this compound resulted in the cure of most mice and the subsequent development of strong specific immunity against the tumor.[1] Another study on murine squamous cell carcinoma demonstrated an additive inhibition of tumor growth with the combined treatment.[3]
However, it is critical to note that these studies were conducted in cyclophosphamide-sensitive tumor models. There is a lack of direct experimental evidence in the reviewed scientific literature to confirm the efficacy of this compound in tumors that have developed resistance to cyclophosphamide.
Mechanisms of Cyclophosphamide Resistance
Understanding the mechanisms by which tumors develop resistance to cyclophosphamide is crucial for developing effective countermeasures. Resistance is a multifactorial issue, with several key cellular processes implicated.[4][5][6]
1. Aldehyde Dehydrogenase (ALDH) Overexpression: A primary mechanism of resistance involves the increased expression of aldehyde dehydrogenase (ALDH) isozymes, particularly ALDH1A1 and ALDH3A1.[4][5][6][7][8] These enzymes detoxify aldophosphamide, a key intermediate in the activation of cyclophosphamide, by converting it to the inactive carboxyphosphamide. This prevents the formation of the ultimate cytotoxic metabolite, phosphoramide mustard, which is responsible for creating DNA crosslinks and inducing cancer cell death.[4][9] Overexpression of ALDH1 has been shown to be sufficient to induce cyclophosphamide resistance in vitro.[6][8]
2. Enhanced DNA Repair: Cancer cells can develop resistance by upregulating their DNA repair mechanisms.[10][11] The cytotoxic effects of cyclophosphamide are mediated by the formation of DNA adducts and crosslinks. Enhanced activity of DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), can efficiently remove these lesions, allowing the cancer cells to survive and proliferate despite treatment.[10]
3. Increased Glutathione (GSH) Metabolism: Glutathione is a critical antioxidant that can directly detoxify chemotherapeutic agents and protect cancer cells from oxidative stress-induced apoptosis.[12][13][14][15] Elevated levels of GSH in cancer cells are associated with resistance to various chemotherapies, including alkylating agents like cyclophosphamide.[12][13][14][15]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and resistance, as well as a typical experimental approach, the following diagrams are provided.
Detailed Experimental Protocols
The following are summaries of experimental methodologies from key studies investigating the combined effect of this compound and cyclophosphamide.
Study 1: Combination Therapy in Syngeneic Murine Tumors[1]
-
Animal Models: C3H/HeN, CDF1 (BALB/c x DBA/2), and C57BL/6 mice.
-
Tumor Cell Lines: Mammary carcinoma, L1210 leukemia, B16 melanoma, Lewis lung carcinoma, and glioblastoma.
-
Tumor Inoculation: Tumor cells were inoculated intradermally.
-
Treatment Regimen:
-
Cyclophosphamide (CY) was administered as a single intraperitoneal (IP) injection on Day 1 after tumor inoculation.
-
This compound (FPL) was administered orally for eight consecutive days, starting six days after tumor inoculation.
-
-
Efficacy Evaluation:
-
Tumor growth was monitored.
-
Survival times were recorded.
-
The development of specific immunity was assessed in cured mice.
-
Study 2: Interaction with Cyclophosphamide in Squamous Cell Carcinoma[3]
-
Animal Model: C3H mice.
-
Tumor Cell Line: Murine squamous cell carcinoma (SCCVII).
-
Tumor Inoculation: SCCVII tumor cells were injected subcutaneously into the right hind limb.
-
Treatment Regimen:
-
This compound (FPL) was administered intraperitoneally at a dose of 100 mg/kg for 8 days.
-
Cyclophosphamide (CPA) was administered intraperitoneally at a dose of 25 mg/kg twice.
-
-
Efficacy Evaluation:
-
Tumor growth was measured and compared between control and treatment groups. Statistical analysis (P-values) was used to determine the significance of growth inhibition.
-
Quantitative Data Summary
The following tables summarize the quantitative findings from the study on the interaction of this compound and cyclophosphamide in a murine squamous cell carcinoma model.
Table 1: Tumor Growth Inhibition by this compound and Cyclophosphamide
| Treatment Group | P-value vs. Control | Outcome |
| This compound (FPL) | P=0.054 | Trend towards growth inhibition |
| Cyclophosphamide (CPA) | P<0.001 | Significant growth inhibition |
| FPL + CPA | Not specified | Additive inhibition of tumor growth |
Data adapted from a study on murine squamous cell carcinoma tumors (SCCVII).[3]
Conclusion and Future Directions
The available evidence strongly suggests that this compound acts as a potent immunomodulator that can synergize with cyclophosphamide to enhance its antitumor effects in sensitive tumors. This combination therapy has shown promise in preclinical models, leading to significant tumor growth inhibition and, in some instances, complete tumor eradication and induction of long-term immunity.
However, the critical question of whether this compound can overcome or mitigate resistance in cyclophosphamide-resistant tumors remains unanswered. Given the well-documented mechanisms of cyclophosphamide resistance, future research should focus on investigating the effect of this compound on these pathways. Specifically, studies are needed to determine if this compound can:
-
Inhibit the activity of ALDH enzymes.
-
Modulate DNA repair pathways in cancer cells.
-
Interfere with glutathione metabolism to re-sensitize resistant tumors to cyclophosphamide.
Such studies, employing cyclophosphamide-resistant cell lines and animal models, would be invaluable in defining the potential clinical utility of this compound in this challenging therapeutic setting. Until such data becomes available, the application of this compound remains confined to its synergistic role in cyclophosphamide-sensitive cancers.
References
- 1. Effect of this compound, a small molecular immunomodifier, in combination with cyclophosphamide on growth of and immunity to syngeneic murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound, a low molecular weight immunomodifier, on murine transplantable tumors and microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of cyclophosphamide-resistance by aldehyde-dehydrogenase gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raloxifene and bazedoxifene as selective ALDH1A1 inhibitors to ameliorate cyclophosphamide resistance: A drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential Clinical Application of Strategies to Avert or Overcome Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Natural Compounds That Target DNA Repair Pathways and Their Therapeutic Potential to Counteract Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-Repair Inhibitors - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]
- 12. Glutathione metabolism in cancer progression and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Glutathione Metabolism: Partner in Crime in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Forphenicinol: A Comparative Review of Preclinical and Early Clinical Findings
An analysis of available data on the immunomodulatory agent Forphenicinol reveals potential anti-tumor and anti-microbial properties, particularly in preclinical models. While comprehensive clinical trial data and formal meta-analyses are currently unavailable, this guide synthesizes the existing evidence from early-phase human studies and animal models to provide a comparative overview for researchers, scientists, and drug development professionals.
This compound, a derivative of forphenicine, has been investigated for its role as a biological response modifier. The majority of research was conducted in the 1980s, with a focus on its immunomodulatory effects and its potential to enhance the efficacy of chemotherapy. This guide consolidates the quantitative data, experimental methodologies, and proposed mechanisms of action from the available scientific literature.
Data Summary: Preclinical and Phase I Clinical Trials
The following tables summarize the key quantitative findings from preclinical and a Phase I clinical study of this compound.
Table 1: Preclinical Anti-Tumor Efficacy of this compound in Murine Models
| Tumor Model | Treatment Protocol | Key Findings | Reference |
| Ehrlich Carcinoma | This compound (0.08-0.31 mg/kg/day for 10 days) | Suppression of tumor growth. | [1] |
| IMC Carcinoma | This compound (0.5-5 mg/kg/day for 5 days) | Suppression of tumor growth. | [1] |
| L1210 Leukemia | This compound in combination with 6-mercaptopurine, aclacinomycin, or cyclophosphamide | Marked enhancement of the anti-tumor effect of the chemotherapeutic agents. | [1] |
| Murine Squamous Cell Carcinoma (SCCVII) | This compound (100 mg/kg for 8 days) + Cyclophosphamide (25 mg/kg twice) | Additive inhibition of tumor growth compared to either treatment alone. | [2] |
Table 2: Immunological Effects of this compound in a Phase I Clinical Study
| Patient Group (Malignant Tumors) | Dosage Group | Immunological Parameter Changes (p < 0.05) | Reference |
| "Low-before" (Low baseline immunological parameters) | "Low-dose" (<100 mg/day) | Significant increase in Lymphocyte (%, count), T-cell (%, count), and B-cell (%, count). | [3] |
| "High-before" (High baseline immunological parameters) | "Low-dose" (<100 mg/day) | Decrease in B-cell (%) and S.I. of PHA and Con A. | [3] |
| "Low-before" and "High-before" | "High-dose" (>400 mg/day) | No significant changes. | [3] |
Experimental Protocols and Methodologies
Preclinical Anti-Tumor Studies
The preclinical studies primarily utilized murine transplantable tumor models. In a typical protocol, tumor cells (e.g., Ehrlich carcinoma, IMC carcinoma, L1210 leukemia, or SCCVII) were inoculated into mice.[1][2] Treatment with this compound, either alone or in combination with chemotherapeutic agents, was initiated at a specified time point after tumor inoculation.[1] The efficacy of the treatment was assessed by measuring tumor growth suppression or enhancement of the anti-tumor effects of concomitant chemotherapy.[1][2]
Phase I Clinical Study
A Phase I study was conducted in 103 patients, 39 of whom had malignant tumors.[3] this compound was administered orally at doses ranging from 10 to 800 mg once a day for 7 days.[3] The primary endpoints were safety and the determination of an optimal dose schedule based on immunological parameters.[3] Statistical analysis was performed on various immunological markers, including white blood cells, lymphocyte subsets (T-cells, B-cells), and natural killer (NK) cell activity, before and after administration.[3] Patients were stratified into "low-dose" (<100 mg/day) and "high-dose" (>400 mg/day) groups, as well as "low-before" and "high-before" groups based on their baseline immunological values.[3]
Visualizing the Biological Context
Proposed Immunomodulatory Mechanism of this compound
Caption: Proposed immunomodulatory actions of this compound.
Preclinical Experimental Workflow for Anti-Tumor Assessment
Caption: Generalized workflow for preclinical anti-tumor studies.
Logical Relationship of this compound's Effects in Malignant Disease
Caption: Logical flow of this compound's observed effects.
Concluding Remarks
The available data, primarily from preclinical studies, suggest that this compound possesses immunomodulatory properties that can lead to anti-tumor effects, both as a monotherapy and in combination with conventional chemotherapy in animal models. The single identified Phase I clinical trial in humans indicates that low doses of this compound can modulate immunological parameters in patients with malignancies, although high doses did not show a significant effect.[3] No significant side effects were reported in this early study.[3]
This comparative guide serves as a summary of the foundational research on this compound. Further investigation, including well-designed clinical trials, would be necessary to fully elucidate its therapeutic potential and establish its place, if any, in modern oncology.
References
- 1. Antitumor effect of this compound, a low molecular weight immunomodifier, on murine transplantable tumors and microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Phase I study of this compound, a new biological response modifier] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Forphenicinol: A Procedural Guide for Laboratory Professionals
Forphenicinol , a derivative of the amino acid glycine, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides essential, step-by-step guidance for the proper disposal of this compound waste, aligning with standard laboratory safety and chemical handling practices.
I. Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, and causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Personal Protective Equipment (PPE) is mandatory.
Required PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn.
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
II. This compound Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is the first critical step in its safe disposal.
Step 1: Identify this compound Waste Streams this compound waste may include:
-
Unused or expired pure this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Aqueous and solvent solutions containing this compound.
-
Contaminated PPE.
Step 2: Use Designated Hazardous Waste Containers
-
All this compound waste must be collected in clearly labeled, leak-proof hazardous waste containers.
-
Containers must be compatible with the chemical properties of the waste. For instance, do not store corrosive waste in metal containers.
-
Ensure containers are kept closed except when adding waste.
Step 3: Labeling
-
Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".
-
Indicate the approximate concentration and composition of the waste mixture.
-
Include the date when waste was first added to the container.
III. On-Site Chemical Treatment (for dilute aqueous solutions)
For laboratories equipped to perform chemical treatment of hazardous waste, oxidation methods can be employed to degrade this compound in dilute aqueous solutions. These procedures should only be carried out by trained personnel in a controlled laboratory environment.
Important Note: Before proceeding with any chemical treatment, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for approval and to ensure compliance with local and national regulations.
The following are general protocols for the degradation of phenolic and amino acid-containing compounds, which may be adapted for this compound.
Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is a powerful oxidant for organic compounds.[3][4][5]
Methodology:
-
Ensure the reaction is performed in a chemical fume hood.
-
Adjust the pH of the aqueous this compound waste solution to between 3 and 5 using a suitable acid (e.g., sulfuric acid).[6]
-
Add the iron(II) sulfate catalyst.
-
Slowly add hydrogen peroxide to the solution while stirring. The reaction is exothermic and may generate gas.
-
Allow the reaction to proceed for several hours.
-
Neutralize the treated solution before disposal down the drain with copious amounts of water, as permitted by local regulations.
Potassium permanganate is a strong oxidizing agent that can degrade aromatic compounds.[7][8][9][10]
Methodology:
-
Perform the procedure in a chemical fume hood.
-
Acidify the aqueous this compound waste solution.
-
Slowly add a solution of potassium permanganate while stirring. A brown precipitate of manganese dioxide will form.
-
Continue to add the permanganate solution until a faint pink color persists.
-
Quench any excess permanganate with a suitable reducing agent (e.g., sodium bisulfite) until the solution is colorless.
-
Neutralize the solution and dispose of it according to institutional guidelines.
Sodium hypochlorite (bleach) can be used to oxidize amino acids and phenolic compounds.[11][12][13][14][15]
Methodology:
-
Work in a chemical fume hood.
-
For general liquid waste, a 1:10 (v/v) dilution of household bleach is often recommended, resulting in a final concentration of approximately 0.5% sodium hypochlorite.[13]
-
For waste with a high organic load, a 1:5 (v/v) dilution may be necessary.[13]
-
Add the appropriate amount of bleach to the this compound waste solution and stir.
-
Neutralize and dispose of the treated solution in accordance with local regulations.
| Parameter | Fenton's Oxidation | Potassium Permanganate Oxidation | Sodium Hypochlorite Oxidation |
| pH | 3 - 5[6] | Acidic | Neutral to slightly alkaline |
| Reagents | Iron(II) sulfate, Hydrogen peroxide | Potassium permanganate, Acid | Sodium hypochlorite (bleach) |
| Reaction Time | Several hours | Until faint pink color persists | 20 - 30 minutes minimum[13][15] |
| Key Indicators | Gas evolution, exothermic | Brown precipitate, persistent pink color | - |
| Quenching Agent | - | Sodium bisulfite | - |
IV. Disposal of Untreated and Solid this compound Waste
Untreated this compound waste, including pure product, concentrated solutions, and contaminated solids, must be disposed of as hazardous chemical waste.
Step 1: Final Packaging
-
Ensure all waste containers are securely sealed.
-
Place containers in a secondary containment bin to prevent spills during transport.
Step 2: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.
-
Provide a detailed inventory of the waste.
V. Logical Workflow for this compound Disposal
Caption: this compound Disposal Workflow.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound waste. By adhering to these procedures, researchers, scientists, and drug development professionals can minimize risks and protect both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. usptechnologies.com [usptechnologies.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. neptjournal.com [neptjournal.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. ijert.org [ijert.org]
- 10. ijraset.com [ijraset.com]
- 11. auckland.ac.nz [auckland.ac.nz]
- 12. epfl.ch [epfl.ch]
- 13. uwo.ca [uwo.ca]
- 14. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 15. jcesom.marshall.edu [jcesom.marshall.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
